4-Chloro-3-methoxyphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-chloro-3-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNNRXURZJLARZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629646 | |
| Record name | (4-Chloro-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89694-47-3 | |
| Record name | B-(4-Chloro-3-methoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89694-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-3-methoxyphenyl)boronic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70629646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chloro-3-methoxyphenyl)boronic acid | |
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Foundational & Exploratory
4-Chloro-3-methoxyphenylboronic acid CAS number and structure
An In-Depth Technical Guide to 4-Chloro-3-methoxyphenylboronic Acid for Advanced Chemical Synthesis
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a versatile reagent pivotal in modern synthetic chemistry. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's core properties, synthesis, and critical applications, with a focus on the mechanistic rationale behind its use in forming complex molecular architectures.
Core Chemical Identity and Physicochemical Properties
This compound is an organoboron compound widely utilized as a building block in organic synthesis. Its utility stems from the boronic acid functional group, which enables a range of powerful cross-coupling reactions.
The structural arrangement of the chloro and methoxy substituents on the phenyl ring imparts specific electronic and steric properties that influence its reactivity and selectivity in synthetic transformations. These features make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 89694-47-3 | [3] |
| Molecular Formula | C₇H₈BClO₃ | [3] |
| Molecular Weight | 186.4 g/mol | [3] |
| IUPAC Name | (4-Chloro-3-methoxyphenyl)boronic acid | N/A |
| Synonyms | 4-Chloro-3-methoxybenzeneboronic acid | |
| Appearance | White to off-white crystalline powder | |
| Purity | Typically ≥98% | [3] |
Below is the chemical structure of this compound.
Caption: Structure of this compound.
Synthesis Pathway and Mechanistic Considerations
The synthesis of arylboronic acids is a well-established field. A common and effective method involves the reaction of an aryl halide with an organolithium reagent, followed by quenching with a trialkyl borate.
The synthesis of this compound can be logically approached from 4-bromo-2-chloroanisole. The choice of a bromo-substituted precursor is strategic; the carbon-bromine bond is more reactive towards lithiation than the carbon-chlorine bond, allowing for selective formation of the Grignard or organolithium reagent at the desired position.
Caption: General synthesis workflow for this compound.
Causality in Experimental Choices:
-
Reagent Selection: n-Butyllithium (n-BuLi) is a potent organolithium reagent used to deprotonate or, in this case, perform a lithium-halogen exchange with the more labile aryl bromide.
-
Temperature Control: The reaction is conducted at low temperatures (typically -78 °C) to prevent side reactions, such as the reaction of n-BuLi with other functional groups or elimination pathways.
-
Electrophile: Triisopropyl borate is used as the boron source. Its bulky isopropyl groups help to prevent the formation of over-arylated borane species. It readily reacts with the highly nucleophilic aryl lithium intermediate.
-
Workup: An acidic workup is essential to hydrolyze the boronate ester intermediate to the final boronic acid product.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a premier reagent for the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[4] This palladium-catalyzed reaction couples an organoboron compound with an organohalide or triflate.[5]
The reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids, making it a cornerstone of modern medicinal chemistry and materials science.[1][2]
The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Mechanistic Insights:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (R¹-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic borate complex.
-
Reductive Elimination: The two organic fragments (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.
Application Case Study: Herbicide Synthesis
The utility of this compound extends beyond academic exercises into industrial applications. For instance, its fluorinated analogue, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, is a key intermediate in the synthesis of advanced herbicidal compounds.[6][7] In these syntheses, the boronic acid moiety is used to construct the core biaryl structure of the final active ingredient via a Suzuki coupling reaction.[6] This highlights the compound's role in creating structurally complex and commercially valuable molecules.
Experimental Protocol: A Typical Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.
Self-Validating System: The success of this protocol relies on the careful exclusion of oxygen and the precise stoichiometry of reagents. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., Dioxane/Water mixture, Toluene, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and the base (2.0-3.0 eq.).
-
Inerting the System: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical as it can oxidize the Pd(0) catalyst, rendering it inactive.
-
Solvent and Catalyst Addition: Add the anhydrous solvent, followed by the palladium catalyst under a positive pressure of the inert gas.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them via TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The aqueous washes remove the inorganic base and boron-containing byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure biaryl product.
Safety, Handling, and Storage
As with all chemical reagents, proper handling of this compound is essential for laboratory safety.
Table 2: Safety and Handling Guidelines
| Aspect | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Wear safety goggles, a lab coat, and chemical-resistant gloves. | To prevent skin and eye contact. Boronic acids can be irritating.[8] |
| Handling | Handle in a well-ventilated area or a fume hood. Avoid generating dust. | To prevent inhalation of the powder. |
| Storage | Store in a tightly sealed container in a cool, dry place away from oxidizing agents. | Boronic acids can undergo dehydration to form boroxines, especially upon prolonged storage or exposure to heat. |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. | To mitigate irritation and potential damage.[8] |
| First Aid (Skin) | Wash off with soap and plenty of water. Seek medical attention if irritation persists. | To remove the compound and prevent prolonged skin contact.[8] |
Conclusion
This compound is a high-value synthetic intermediate whose utility is centered on its efficacy in palladium-catalyzed cross-coupling reactions. Its specific substitution pattern provides a unique building block for constructing complex molecular frameworks, particularly in the fields of drug discovery and agrochemical development. A thorough understanding of its properties, synthesis, and reaction mechanisms, as detailed in this guide, is crucial for any scientist aiming to leverage its full synthetic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 7. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 8. tcichemicals.com [tcichemicals.com]
Navigating the Spectroscopic Landscape of 4-Chloro-3-methoxyphenylboronic Acid: A Technical Guide
For Immediate Release
Shanghai, China – December 31, 2025 – In the intricate world of pharmaceutical and materials science research, the precise characterization of chemical intermediates is paramount. 4-Chloro-3-methoxyphenylboronic acid (CAS 89694-47-3), a key building block in organic synthesis, presents a unique spectroscopic profile. This technical guide, designed for researchers, scientists, and drug development professionals, offers an in-depth exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While direct experimental spectra for this specific compound are not widely published, this guide provides a robust, predictive analysis based on established spectroscopic principles and comparative data from its isomers. This approach offers a foundational understanding for researchers working with this and similar compounds.
Molecular Structure and Its Spectroscopic Implications
This compound, with the molecular formula C₇H₈BClO₃, possesses a substitution pattern on the phenyl ring that gives rise to a distinct and interpretable spectroscopic signature. The interplay of the electron-withdrawing chloro group and the electron-donating methoxy group, along with the boronic acid functionality, governs the chemical shifts in NMR, the vibrational modes in IR, and the fragmentation patterns in MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and electronic environment of the atoms. While experimental data from suppliers like Tokyo Chemical Industry (TCI) is noted as "confirming to structure," publicly available spectra are scarce.[1] The following is a predictive analysis.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the acidic protons of the boronic acid group. The substitution pattern (1,2,4-trisubstituted) will lead to a specific splitting pattern for the aromatic protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H (ortho to -B(OH)₂) | 7.4 - 7.6 | d | ~2 |
| Ar-H (ortho to -Cl) | 7.2 - 7.4 | dd | ~8, ~2 |
| Ar-H (ortho to -OCH₃) | 6.9 - 7.1 | d | ~8 |
| -OCH₃ | 3.8 - 4.0 | s | - |
| -B(OH)₂ | 8.0 - 8.5 (broad) | s | - |
Rationale behind the predictions: The proton ortho to the boronic acid group is expected to be the most deshielded due to the electronegativity of the boron and oxygen atoms. The proton between the chloro and methoxy groups will likely appear as a doublet of doublets. The broadness of the B(OH)₂ signal is due to chemical exchange and quadrupolar relaxation effects of the boron nucleus.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are influenced by the attached functional groups.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-B | 130 - 135 |
| C-Cl | 135 - 140 |
| C-OCH₃ | 155 - 160 |
| C-H (ortho to -B(OH)₂) | 128 - 132 |
| C-H (ortho to -Cl) | 125 - 130 |
| C-H (ortho to -OCH₃) | 110 - 115 |
| -OCH₃ | 55 - 60 |
Causality in Experimental Choices: When acquiring NMR spectra for boronic acids, it is often beneficial to use a deuterated solvent that can exchange with the acidic protons of the boronic acid, such as DMSO-d₆ or MeOD. This can sometimes sharpen the signals of the B(OH)₂ protons or lead to their disappearance, aiding in signal assignment.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations corresponding to the O-H, C-H, C=C, B-O, and C-Cl bonds.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (boronic acid) | 3200 - 3600 (broad) | Strong |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (methoxy) | 2850 - 2950 | Medium |
| C=C (aromatic) | 1550 - 1650 | Medium-Strong |
| B-O (asymmetric stretch) | 1310 - 1380 | Strong |
| C-O (methoxy) | 1200 - 1300 | Strong |
| C-Cl | 700 - 800 | Strong |
Self-Validating Protocol: To confirm the presence of the boronic acid, one could perform a simple experiment where the sample is treated with D₂O. The broad O-H stretch would shift to a lower frequency (around 2400-2600 cm⁻¹) due to the O-D stretch, providing definitive evidence for this functional group.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and structure. For this compound, electron ionization (EI) or electrospray ionization (ESI) could be employed.
Predicted Mass Spectrum (Electron Ionization):
-
Molecular Ion (M⁺): An intense peak is expected at an m/z corresponding to the molecular weight of the compound (186.40 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic M+2 peak.
-
Key Fragments:
-
Loss of H₂O from the molecular ion.
-
Loss of the boronic acid group.
-
Fragmentation of the methoxy group.
-
Cleavage of the chloro group.
-
Diagram 1: Predicted Mass Spectrometry Fragmentation Pathway
Caption: Predicted EI-MS fragmentation of this compound.
Experimental Methodologies
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak as an internal standard.
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.
-
Instrument: A mass spectrometer with an EI source.
-
Ionization: Bombard the sample with electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate the mass spectrum.
Diagram 2: General Workflow for Spectroscopic Analysis
Caption: A streamlined workflow for the comprehensive spectroscopic characterization of a chemical compound.
Conclusion
The structural elucidation of this compound relies on a multi-faceted spectroscopic approach. While the absence of readily available experimental data necessitates a predictive approach, the principles outlined in this guide provide a solid framework for researchers to interpret the spectra of this and related compounds. A thorough understanding of its NMR, IR, and MS characteristics is essential for ensuring its quality and for its successful application in the synthesis of novel molecules with potential applications in medicine and materials science.
References
An In-depth Technical Guide to 4-Chloro-3-methoxyphenylboronic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Boronic Acids in Organic Synthesis
The journey of boronic acids from chemical curiosities to indispensable tools in organic synthesis is a testament to their remarkable versatility. First synthesized in 1860 by Edward Frankland, these organoboron compounds, characterized by the general formula R–B(OH)₂, have become central to the construction of complex molecular architectures.[1][2][3] Their stability, low toxicity, and ease of handling, coupled with their unique reactivity, make them highly attractive synthetic intermediates.[4] A pivotal moment in their history was the development of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that forges carbon-carbon bonds with exceptional efficiency and functional group tolerance.[5] This reaction has revolutionized the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.[6]
This guide focuses on a specific, yet highly valuable, member of this class: 4-Chloro-3-methoxyphenylboronic acid . The strategic placement of the chloro and methoxy substituents on the phenyl ring imparts unique electronic and steric properties, making it a sought-after building block in medicinal chemistry for the synthesis of targeted therapeutics.
Discovery and Historical Context
While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader expansion of boronic acid chemistry in the late 20th and early 21st centuries. Its development was likely driven by the increasing demand for functionalized arylboronic acids as key intermediates in drug discovery programs. The synthesis of this and similar compounds is a logical extension of established methodologies for preparing arylboronic acids.
The most probable and industrially relevant synthetic routes are based on the metalation of a suitable precursor followed by quenching with a boron electrophile. Patents for the synthesis of structurally related compounds, such as 4-chloro-2-fluoro-3-methoxyphenylboronic acid, provide a detailed blueprint for a highly analogous and efficient preparation.[3][4][5] These methods, which involve directed ortho-metalation or lithium-halogen exchange, have become the cornerstone for producing a diverse array of substituted phenylboronic acids for research and development.
Synthesis and Mechanistic Insights
The preparation of this compound is most effectively achieved through a multi-step sequence starting from a readily available substituted chloroanisole. The following protocol is a robust and scalable method adapted from established procedures for analogous compounds.[3][5]
Detailed Experimental Protocol: Synthesis via Lithiation-Borylation
Starting Material: 1-Bromo-4-chloro-3-methoxybenzene (or a similarly substituted precursor amenable to directed lithiation).
Step 1: Lithiation
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermocouple, and a nitrogen inlet, add the starting aryl bromide (1.0 equiv) and anhydrous tetrahydrofuran (THF) or diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 equiv) dropwise via a syringe pump, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange and formation of the aryllithium intermediate.
Causality Behind Experimental Choices: The extremely low temperature (-78 °C) is critical to prevent side reactions, such as the decomposition of the highly reactive aryllithium species or reaction with the solvent. Anhydrous conditions are paramount as organolithium reagents are strong bases and will be quenched by any protic sources, including water.
Step 2: Borylation
-
While maintaining the temperature at -78 °C, slowly add trimethyl borate (B(OMe)₃, 1.2 equiv) dropwise to the aryllithium solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
Causality Behind Experimental Choices: Trimethyl borate serves as the electrophilic boron source. The slow, cold addition is necessary to control the exothermicity of the reaction and prevent the formation of over-arylated boron species.
Step 3: Hydrolysis and Work-up
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by adding an aqueous solution of a weak acid (e.g., 1 M HCl or saturated ammonium chloride) until the pH is acidic.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude boronic acid.
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an organic solvent mixture) to afford this compound as a crystalline solid.[2]
Self-Validating System: The purity of the final product can be readily assessed by its melting point and spectroscopic analysis (NMR, IR, MS). The presence of boroxine (the cyclic anhydride trimer) can be detected by ¹H NMR and minimized by thorough drying.[2]
Visualizing the Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Characterization
A comprehensive understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for quality control.
| Property | Value | Reference |
| CAS Number | 89694-47-3 | [7][8][9] |
| Molecular Formula | C₇H₈BClO₃ | [9] |
| Molecular Weight | 186.40 g/mol | [3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 238-242 °C | [3] |
Spectroscopic Data (Predicted and from Analogous Compounds)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group. The aromatic region will display a characteristic splitting pattern reflecting the substitution on the benzene ring. The two hydroxyl protons on the boron atom often appear as a broad singlet, and their chemical shift can be solvent-dependent.
-
Aromatic Protons (Ar-H): Expected in the range of δ 7.0-7.8 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet expected around δ 3.8-4.0 ppm.
-
Boronic Acid Protons (-B(OH)₂): A broad singlet, which may exchange with D₂O.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide a signal for each unique carbon atom in the molecule.
-
Aromatic Carbons (C-Cl, C-O, C-B, C-H): Expected in the range of δ 110-160 ppm. The carbon directly attached to the boron atom (ipso-carbon) will often show a broad signal due to quadrupolar relaxation.
-
Methoxy Carbon (-OCH₃): Expected around δ 55-60 ppm.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block in the synthesis of biologically active molecules, primarily through its participation in palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Coupling Reaction
This is the most prominent application of this compound. It serves as the organoboron partner, coupling with various aryl or heteroaryl halides or triflates to form a new carbon-carbon bond.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role in the Synthesis of Kinase Inhibitors
The 4-chloro-3-methoxyphenyl motif is present in a number of small-molecule kinase inhibitors that have been investigated for the treatment of cancer. While specific, direct synthetic routes for marketed drugs using this exact boronic acid may not be publicly disclosed in detail, its utility is evident in the synthesis of complex intermediates for compounds targeting kinases in the MAPK/ERK pathway and others.
For instance, the structural features of this boronic acid are relevant to the synthesis of analogues of multi-kinase inhibitors like Foretinib and Trametinib . Foretinib is an inhibitor of MET, RON, and VEGFR kinases, and Trametinib is a MEK inhibitor.[1][10] The synthesis of these complex molecules often involves the coupling of a functionalized quinoline or pyrimidine core with a substituted aniline or phenol, a transformation where a boronic acid like this compound could be a key reactant in a Suzuki-Miyaura coupling step to introduce the substituted phenyl ring.
The chloro and methoxy groups can play crucial roles in drug-target interactions, influencing binding affinity and pharmacokinetic properties. The methoxy group can act as a hydrogen bond acceptor, while the chloro group can engage in halogen bonding or occupy hydrophobic pockets within the target protein.
Conclusion
This compound stands as a prime example of a rationally designed building block for modern organic synthesis and drug discovery. Its history is intertwined with the ascent of palladium-catalyzed cross-coupling reactions, and its synthesis is achievable through robust and well-understood chemical transformations. For researchers and drug development professionals, this reagent offers a reliable means to introduce a key structural motif found in a variety of biologically active compounds. As the quest for more selective and potent therapeutics continues, the strategic application of functionalized boronic acids like this compound will undoubtedly remain a cornerstone of medicinal chemistry.
References
- 1. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 4. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678 [data.epo.org]
- 5. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 6. spectrabase.com [spectrabase.com]
- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 8. 4-(METHOXYCARBONYL)PHENYLBORONIC ACID(99768-12-4) 1H NMR spectrum [chemicalbook.com]
- 9. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | 944129-07-1 | Benchchem [benchchem.com]
- 10. Foretinib | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
potential reactivity of 4-Chloro-3-methoxyphenylboronic acid
An In-Depth Technical Guide to the Reactivity of 4-Chloro-3-methoxyphenylboronic Acid
Abstract
This compound is a versatile substituted arylboronic acid that serves as a critical building block in modern organic synthesis. Its unique substitution pattern—featuring an electron-withdrawing chloro group and an electron-donating methoxy group—imparts a nuanced reactivity profile that is of significant interest to researchers in pharmaceutical and materials science. This guide provides an in-depth analysis of the compound's reactivity, focusing on its application in palladium-catalyzed cross-coupling reactions, potential side reactions, stability considerations, and best practices for handling and storage. Detailed experimental protocols and mechanistic visualizations are provided to offer both theoretical understanding and practical, field-proven insights for its effective utilization.
Introduction and Physicochemical Profile
This compound, with the molecular formula C₇H₈BClO₃, is a key intermediate in the synthesis of complex organic molecules.[1] Its utility is most pronounced in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[2] The electronic effects of the substituents on the phenyl ring are critical to its reactivity. The methoxy group at the meta-position and the chloro group at the para-position to the boronic acid moiety modulate the electron density of the aromatic ring, influencing the efficiency of key steps in catalytic cycles, such as transmetalation.
Arylboronic acids are known to exist in equilibrium with their corresponding trimeric anhydrides, known as boroxines, through the loss of water.[3][4] This equilibrium is important, as commercial batches of the acid may contain varying amounts of the anhydride, which can affect reaction stoichiometry and efficiency.[5] It is often crucial to recrystallize or carefully dry the boronic acid before use to ensure reproducibility.[5]
Table 1: Physicochemical and Safety Data
| Property | Value | Source(s) |
| CAS Number | 89694-47-3 | [1] |
| Molecular Formula | C₇H₈BClO₃ | [1] |
| Molecular Weight | 186.40 g/mol | [1] |
| Appearance | White to off-white solid | General Knowledge |
| Melting Point | Data not consistently reported; varies with purity | - |
| GHS Hazard | H319: Causes serious eye irritation | [6] |
| Signal Word | Warning |
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C-C bond between the boronic acid's aryl group and an organohalide or triflate, catalyzed by a palladium(0) complex.[2]
Mechanistic Considerations
The catalytic cycle is generally understood to proceed through three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide) to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 4-chloro-3-methoxyphenyl moiety) to the Pd(II) center, displacing the halide. The base is crucial for forming a more nucleophilic "ate" complex of the boronic acid.
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst.[2]
The electronic nature of this compound influences the transmetalation step. The combination of substituents provides a balance that generally allows for efficient coupling without being overly prone to side reactions.
Potential Side Reactions and Stability
While powerful, reactions involving arylboronic acids are not without potential complications. Understanding these pathways is key to optimizing reaction conditions and ensuring high yields.
Protodeboronation
Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced with a C-H bond, effectively destroying the reagent.[7] This process can be accelerated by acidic or basic conditions and the presence of water.[8] Arylboronic acids with certain substitution patterns, particularly heteroaromatic or sterically hindered ones, are more susceptible.[7][9] For this compound, careful control of pH and temperature is advisable to minimize this undesired pathway.
Boroxine Formation
As previously mentioned, arylboronic acids can undergo thermal dehydration to form cyclic trimeric anhydrides called boroxines.[3] This is a reversible equilibrium. While boroxines can participate in Suzuki couplings, their reactivity can differ from the parent acid, leading to inconsistent results.[5] Storing the compound in a dry environment and using freshly opened or purified material is the best practice.
References
- 1. scbt.com [scbt.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
theoretical studies on 4-Chloro-3-methoxyphenylboronic acid
An In-depth Technical Guide to the Theoretical and Practical Aspects of 4-Chloro-3-methoxyphenylboronic Acid
Foreword: Bridging Theory and Application
In modern synthetic chemistry, particularly within pharmaceutical and materials science, the journey from a simple building block to a complex, functional molecule is paved with challenges of efficiency, selectivity, and predictability. This compound stands as a quintessential example of a versatile intermediate, whose true potential is unlocked through a deep understanding of its electronic properties and reactivity. This guide moves beyond a simple datasheet, offering a cohesive narrative that intertwines the molecule's fundamental characteristics with the theoretical underpinnings that govern its behavior in cornerstone reactions like the Suzuki-Miyaura coupling. We will explore not just the "what" and "how," but the critical "why," providing researchers with the insights needed to leverage this reagent to its fullest extent.
Part 1: Molecular Profile and Physicochemical Properties
This compound is an organoboron compound that has gained prominence as a building block in organic synthesis.[][2] Its utility stems from the boronic acid moiety, which is a versatile functional group for forming new carbon-carbon bonds.[3]
Core Identification
| Property | Value | Source |
| IUPAC Name | (4-chloro-3-methoxyphenyl)boronic acid | [] |
| CAS Number | 89694-47-3 | [2] |
| Molecular Formula | C₇H₈BClO₃ | [] |
| Molecular Weight | 186.40 g/mol | [] |
| Canonical SMILES | B(C1=CC(=C(C=C1)Cl)OC)(O)O | [] |
| InChI Key | DZNNRXURZJLARZ-UHFFFAOYSA-N | [] |
Physicochemical Data
The physical properties of a reagent are critical for its handling, storage, and use in reactions.
| Property | Value | Notes |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 238-242 °C (lit.) | Data for isomer 3-Chloro-4-methoxyphenylboronic acid, often similar.[4][5] |
| Solubility | Soluble in common organic solvents like THF, DMSO. Insoluble in water. | General property for arylboronic acids.[6] |
| Stability | Stable under standard conditions. May form anhydrides (boroxines) upon dehydration. | [2] |
Part 2: Synthesis and Purification
The reliable synthesis of this compound is crucial for its application. While specific literature on this exact isomer's synthesis is sparse, the general and patented methods for producing substituted phenylboronic acids provide a robust and validated pathway. The most common approach involves the lithiation of an aryl halide followed by quenching with a trialkyl borate.
Retrosynthetic Analysis & Proposed Pathway
The synthesis logically begins with the commercially available 1-chloro-2-methoxybenzene. Directed ortho-metalation is not feasible due to the substitution pattern. Therefore, a halogen-metal exchange or Grignard formation followed by borylation is the most direct route. However, a more common industrial approach for related isomers involves the lithiation of a more complex precursor.[7] A plausible laboratory synthesis starts from 4-chloro-3-methoxyaniline via Sandmeyer reaction to install a bromine, followed by lithiation and borylation. A more direct, albeit potentially lower-yielding route, starts from 1-bromo-4-chloro-3-methoxybenzene.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Laboratory Scale Synthesis
This protocol is a representative method adapted from procedures for analogous compounds.[6][7]
Materials:
-
1-Bromo-4-chloro-3-methoxybenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Trimethyl borate (B(OMe)₃)
-
Hydrochloric Acid (2 M)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-4-chloro-3-methoxybenzene (1.0 eq) and anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C.
-
Borylation: To the aryl lithium solution, add trimethyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench and Workup: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 2 M HCl until the solution is acidic (pH ~2). Stir vigorously for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Isolation: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture) to yield the final product.
Part 3: Theoretical Studies and Reactivity Analysis
While dedicated computational studies on this compound are not prevalent in public literature, we can construct a robust theoretical framework by applying principles from extensive studies on analogous systems like phenylboronic acid and its derivatives.[8][9] Density Functional Theory (DFT) is the workhorse for such investigations, providing deep insights into molecular structure, electronic properties, and reaction mechanisms.[8][10]
The Role of Substituents: An Electronic Perspective
The reactivity of the boronic acid in catalysis, particularly in the transmetalation step of the Suzuki-Miyaura coupling, is heavily influenced by the electronic nature of the phenyl ring. The substituents on this compound have competing effects:
-
Methoxy Group (-OCH₃): Located at the meta position relative to the boronic acid, the methoxy group exerts a weak +M (mesomeric) effect and a stronger -I (inductive) effect. Its primary influence is electron-donating, which slightly increases the electron density on the ring.
-
Chloro Group (-Cl): Located at the para position, the chloro group has a weak -M effect but a significant -I effect, making it an overall electron-withdrawing group.
The net effect is a nuanced electronic landscape on the aryl ring. This electronic push-and-pull influences the Lewis acidity of the boron atom and the nucleophilicity of the ipso-carbon, which are critical parameters in the catalytic cycle.
Computational Workflow for Reactivity Analysis
A standard theoretical study to predict the reactivity of this molecule would follow a workflow executed using quantum chemistry software packages like Gaussian.
Caption: Standard workflow for a DFT-based theoretical analysis of a molecule.
Key Theoretical Insights into the Suzuki-Miyaura Coupling Mechanism
The Suzuki-Miyaura coupling is the most vital application of this boronic acid.[5][11] Theoretical studies have illuminated its complex mechanism, which consists of three primary stages: oxidative addition, transmetalation, and reductive elimination.[8]
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) complex. Theoretical studies show this step is often rate-limiting.[12]
-
Transmetalation: This is the crucial step involving the boronic acid. The aryl group is transferred from the boron atom to the palladium center. The process is base-assisted; the base activates the boronic acid by forming a more nucleophilic boronate species [Ar-B(OH)₃]⁻. DFT calculations on similar systems have shown that this step proceeds through a transition state where the boronate coordinates to the palladium complex.[8] The electronic properties of the 4-chloro-3-methoxyphenyl group, as discussed above, directly impact the energetics of this transfer.
-
Reductive Elimination: The two aryl groups on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 4: Applications in Medicinal Chemistry and Materials Science
The true value of this compound lies in the complex molecules it helps create. Its substituted phenyl motif is a common feature in biologically active compounds and functional materials.
-
Medicinal Chemistry: As a versatile building block, it is used in the synthesis of inhibitors for various biological targets.[][3] The chloro and methoxy groups can form key interactions (e.g., hydrogen bonds, hydrophobic interactions) within an enzyme's active site or can be used as handles for further molecular elaboration.[5]
-
Materials Science: Aryl-aryl bonds are the backbone of many conjugated polymers and organic light-emitting diodes (OLEDs). The Suzuki coupling, using reagents like this one, is a primary method for constructing these materials, with the substituents fine-tuning the electronic and photophysical properties.[13]
Protocol: Suzuki-Miyaura Cross-Coupling
This is a general, representative protocol for a palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound (1.2 eq)
-
Aryl Halide (e.g., 4-Bromotoluene, 1.0 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl halide, this compound, the base, and the palladium catalyst.
-
Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove oxygen.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product is then purified, typically by column chromatography on silica gel.
Conclusion
This compound is more than a mere reagent; it is an enabling tool for chemical innovation. A thorough understanding, grounded in both experimental protocols and theoretical principles, allows researchers to move beyond simple application towards predictive design. By appreciating the electronic nuances imparted by its substituent pattern and understanding how these properties influence its journey through a catalytic cycle, scientists can better design synthetic routes, optimize reaction conditions, and ultimately accelerate the discovery of new medicines and materials.
References
- 2. This compound | 89694-47-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-氯-4-甲氧基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Page loading... [guidechem.com]
- 7. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 8. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]
- 11. The uses of 4-Methoxyphenylboronic acid_Chemicalbook [chemicalbook.com]
- 12. mdpi-res.com [mdpi-res.com]
- 13. nbinno.com [nbinno.com]
Methodological & Application
Application Note: A Guide to the Strategic Use of 4-Chloro-3-methoxyphenylboronic Acid in Suzuki-Miyaura Coupling Reactions
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides an in-depth examination of 4-Chloro-3-methoxyphenylboronic acid , a versatile and strategically important building block for the synthesis of complex biaryl compounds prevalent in medicinal chemistry and materials science. We will explore the mechanistic nuances of the Suzuki-Miyaura reaction, detail optimized protocols for utilizing this specific boronic acid, and offer field-proven insights into overcoming common challenges. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent to its full potential.
Introduction to this compound in Synthesis
This compound is a trifunctional reagent offering multiple handles for synthetic diversification. The boronic acid moiety serves as the active component in Suzuki-Miyaura coupling, the methoxy group provides electronic influence and a potential site for demethylation, and the chloro-substituent offers a secondary, less reactive site for subsequent cross-coupling reactions. This multi-functionality makes it a valuable intermediate in the construction of polysubstituted biaryl scaffolds, which are common motifs in active pharmaceutical ingredients (APIs).[3]
The Suzuki-Miyaura reaction, for which its inventors were awarded the 2010 Nobel Prize in Chemistry, is a palladium-catalyzed process that couples an organoboron species (like our title compound) with an organic halide or triflate.[2] Its advantages include mild reaction conditions, commercial availability of diverse reagents, and the generation of non-toxic, easily removed boron-containing byproducts.[4][5]
The Catalytic Cycle: A Mechanistic Framework
A foundational understanding of the Suzuki-Miyaura catalytic cycle is critical for rational protocol design and troubleshooting. The process is generally accepted to proceed through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][6]
-
Oxidative Addition : A low-valent Palladium(0) complex reacts with the organic halide (Ar¹-X), inserting itself into the carbon-halogen bond. This forms a new, high-valent Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[1] Coupling aryl chlorides often requires more specialized, electron-rich and bulky phosphine ligands to facilitate this otherwise difficult step.[4][7]
-
Transmetalation : This is the step where the organic moiety from the boronic acid (Ar²) is transferred to the palladium center. This process is base-activated. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [Ar²B(OH)₃]⁻), which then readily transfers its aryl group to the Pd(II) center, displacing the halide.[8][9][10][11] An alternative proposed mechanism involves the base reacting with the Pd(II) complex to form a palladium hydroxide, which then reacts with the neutral boronic acid.[10]
-
Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1][6]
Diagram 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Parameters: A Practical Guide
The success of a Suzuki-Miyaura coupling hinges on the careful selection of several key parameters.
| Parameter | Selection & Rationale | Common Choices |
| Palladium Catalyst | The choice of catalyst is paramount, especially when coupling less reactive aryl chlorides. Pre-catalysts like Pd(PPh₃)₄ are effective for aryl bromides/iodides. For aryl chlorides, catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are often necessary to promote the challenging oxidative addition step.[4][7] | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with ligands like SPhos or XPhos. |
| Base | The base is essential for activating the boronic acid.[11] Its strength and solubility are key. Inorganic bases are most common.[10] Carbonates (K₂CO₃, Cs₂CO₃) are widely used. Stronger bases like phosphates (K₃PO₄) can be effective for hindered substrates. Hydroxides (NaOH, KOH) are also used, particularly in aqueous media. | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH. |
| Solvent System | The solvent must solubilize the reactants and facilitate the interaction between organic and inorganic components. Anhydrous aprotic polar solvents are common. Often, a biphasic system with water is used, which can aid in dissolving the inorganic base and accelerate the reaction.[2][12][13] | Toluene, 1,4-Dioxane, THF, DMF, often in a mixture with water (e.g., Dioxane/H₂O 4:1). |
| Temperature | Most reactions are run at elevated temperatures to drive the reaction to completion, typically between 80-110 °C.[14] Microwave irradiation can also be used to accelerate the reaction, often reducing reaction times from hours to minutes.[15] | 80–110 °C. |
Detailed Experimental Protocol
This section provides a generalized, step-by-step protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Materials & Reagents:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Flame-dried Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate, water, brine, anhydrous sodium sulfate for workup
Diagram 2: General experimental workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Procedure:
-
Reaction Setup : To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition : In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Inert Atmosphere : Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[5]
-
Solvent Addition : Using a syringe, add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water). The solvent should be thoroughly sparged with an inert gas for 15-30 minutes prior to use.[14]
-
Reaction : Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup : Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Extraction : Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).[14]
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]
-
Purification : Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure biaryl product.[14][16]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere (oxygen contamination). 3. Base is not strong or soluble enough. 4. Low reaction temperature. | 1. Use a fresh batch of catalyst or a more active pre-catalyst/ligand system.[14] 2. Ensure proper degassing of solvents and rigorous use of inert gas techniques.[14] 3. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). 4. Increase the reaction temperature. |
| Protodeboronation | The C-B bond of the boronic acid is cleaved and replaced by hydrogen. This is a common side reaction, often catalyzed by acid, base, or residual metals.[17][18] | Use a slight excess (1.2-1.5 equiv.) of the boronic acid. Ensure the base is not excessively strong or the reaction is not heated for a prolonged period after completion. |
| Homocoupling | Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen or Pd(II) species.[17] | Improve degassing procedures to eliminate oxygen. If using a Pd(II) pre-catalyst, ensure conditions are sufficient for its reduction to Pd(0). |
| Dehalogenation of Aryl Halide | The starting aryl halide is reduced, replacing the halogen with hydrogen. | This can sometimes occur after oxidative addition. Optimizing the ligand, base, and solvent may mitigate this side reaction.[17] |
Safety and Handling
-
This compound : May cause skin and serious eye irritation.[19] It is harmful if swallowed or in contact with skin.[20] Always handle with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[20][21] Avoid creating dust.[20]
-
Palladium Catalysts : Palladium compounds can be irritants and sensitizers. Handle with care, preferably in a fume hood.
-
Bases : Strong bases like potassium carbonate and cesium carbonate are corrosive and/or irritants. Avoid contact with skin and eyes.
-
Solvents : Organic solvents like 1,4-dioxane and toluene are flammable and have associated health risks. Handle only in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each specific reagent before use.[19][20][21][22]
Conclusion
This compound is a powerful and versatile reagent for the synthesis of complex biaryl molecules via the Suzuki-Miyaura coupling reaction. By understanding the underlying catalytic cycle and carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields and predictable outcomes. The protocols and troubleshooting guide provided herein serve as a robust starting point for synthetic chemists aiming to incorporate this valuable building block into their research and development programs.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. benchchem.com [benchchem.com]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 19. tcichemicals.com [tcichemicals.com]
- 20. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS) lookchem [lookchem.com]
- 21. fishersci.ie [fishersci.ie]
- 22. capotchem.cn [capotchem.cn]
Protocol for the Utilization of 4-Chloro-3-methoxyphenylboronic Acid in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
An Application Guide for the Synthesis of Biaryl Compounds
Abstract
This comprehensive application note provides a detailed protocol for the use of 4-Chloro-3-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[1][2][3] This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a step-by-step experimental procedure, and critical considerations for reaction optimization. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology for the synthesis of complex biaryl structures.
Introduction: The Significance of this compound in Biaryl Synthesis
This compound is a valuable building block in organic synthesis. Its substituted phenyl ring offers multiple points for further functionalization, making it a desirable precursor for the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science.[4] The boronic acid moiety is primed for participation in one of the most powerful C-C bond-forming reactions: the Suzuki-Miyaura cross-coupling.
The Suzuki-Miyaura reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, facilitates the coupling of an organoboron species (like our subject boronic acid) with an organohalide.[1][5] Its widespread adoption is due to its mild reaction conditions, remarkable functional group tolerance, and the use of boronic acids, which are generally stable, commercially available, and have low toxicity compared to other organometallic reagents.[3][6][7] This protocol will focus on coupling this compound with various aryl halides, particularly the more challenging but cost-effective aryl chlorides.
The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states.[5] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][8]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halide bond of the electrophile (R¹-X). This process oxidizes the palladium to a Pd(II) species.[2][3] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[9] The coupling of aryl chlorides often requires specialized, highly active catalyst systems to facilitate this kinetically challenging step.[10][11]
-
Transmetalation : This is the crucial step where the organic group from the boronic acid is transferred to the palladium(II) complex. Critically, this step requires activation by a base .[1][8] The base reacts with the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate complex (e.g., [R²-B(OH)₃]⁻).[6] This "ate" complex is sufficiently activated to transfer its organic moiety to the palladium center, displacing the halide. The choice and strength of the base can significantly influence the rate of this step.[12]
-
Reductive Elimination : In the final step, the two organic groups (R¹ and R²) on the Pd(II) complex are coupled, forming the desired biaryl product (R¹-R²). This process reduces the palladium back to its Pd(0) state, regenerating the active catalyst, which can then re-enter the catalytic cycle.[2][5]
Visualization of the Catalytic Cycle
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Strategic Utility of 4-Chloro-3-methoxyphenylboronic Acid in Modern Organic Synthesis
Abstract
4-Chloro-3-methoxyphenylboronic acid has emerged as a pivotal building block in contemporary organic synthesis, prized for its unique electronic and steric properties that enable the construction of complex molecular architectures. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a cornerstone of modern drug discovery and materials science. The strategic placement of the chloro and methoxy groups on the phenyl ring offers chemists a versatile handle for subsequent transformations and for fine-tuning the pharmacokinetic and pharmacodynamic profiles of target molecules. This document provides an in-depth exploration of the applications of this compound, complete with detailed, field-proven protocols and mechanistic insights to guide researchers in leveraging its full synthetic potential.
Introduction: The Molecular Advantage
At its core, the value of this compound lies in its inherent bifunctionality and modulated reactivity. The boronic acid moiety serves as a robust and reliable nucleophilic partner in Suzuki-Miyaura cross-coupling, a reaction celebrated for its mild conditions, high functional group tolerance, and commercial availability of reagents.
The substituents on the aromatic ring are not merely passive spectators; they are critical directors of reactivity and determinants of the final product's properties:
-
The Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent at the meta-position subtly influences the electronic nature of the boronic acid, impacting its transmetalation efficiency in the catalytic cycle. More importantly, it provides a potential site for demethylation to a phenol, opening avenues for further functionalization or for creating key hydrogen-bonding interactions in a biological target.
-
The Chloro Group (-Cl): Positioned para to the boronic acid, the electron-withdrawing chloro atom serves multiple roles. It deactivates the ring slightly, which can prevent unwanted side reactions. Crucially, it acts as a "placeholder" for subsequent cross-coupling reactions (e.g., Buchwald-Hartwig amination, Sonogashira coupling) or nucleophilic aromatic substitution, allowing for a divergent synthetic strategy from a common intermediate.
This combination of features makes this compound a preferred building block for creating biaryl and substituted aromatic structures that are prevalent in pharmaceuticals, agrochemicals, and organic electronics.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most prominent application of this compound. This reaction forges a carbon-carbon bond between the boronic acid and an aryl, vinyl, or alkyl halide or triflate, catalyzed by a palladium(0) complex.
Mechanistic Rationale
The catalytic cycle provides a clear rationale for the selection of reagents and conditions. Understanding this mechanism is key to troubleshooting and optimizing reactions.
Caption: The Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of an aryl halide (Ar¹-X). This is often the rate-determining step and forms a Pd(II) intermediate.
-
Transmetalation: Before this can occur, the boronic acid (Ar²-B(OH)₂) must be activated by a base. The base converts the boronic acid to a more nucleophilic boronate species ([Ar²-B(OH)₃]⁻). This activated boronate then transfers its organic group (the 4-chloro-3-methoxyphenyl moiety) to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.
Field-Proven Experimental Protocols
The following protocols are representative examples derived from established synthetic methodologies. They should be adapted based on the specific substrate and desired scale.
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts are toxic and should be handled with care. Solvents are flammable.
Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol details a robust and widely applicable procedure for coupling this compound with a generic aryl bromide.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| Aryl Bromide (Ar¹-Br) | - | 1.0 | 1.0 |
| This compound | 186.42 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine) |
reaction conditions for Suzuki coupling with 4-Chloro-3-methoxyphenylboronic acid
An Application Guide to Suzuki Coupling with 4-Chloro-3-methoxyphenylboronic Acid
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry. Its capacity to forge carbon-carbon bonds, particularly in the creation of biaryl structures, is unparalleled in its efficiency and functional group tolerance.[1][2] This guide provides an in-depth exploration of the reaction conditions and protocols specifically tailored for the use of this compound, a versatile building block in medicinal chemistry.
The primary challenge in coupling reactions involving this substrate lies in the reactivity of the aryl chloride partner. Aryl chlorides are significantly less reactive than their bromide or iodide counterparts due to the stronger C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more difficult.[3][4] Consequently, successful coupling necessitates the use of highly active, specialized palladium catalyst systems. This note will delve into the mechanistic underpinnings, key reaction parameters, and practical protocols to empower researchers to effectively utilize this valuable reagent.
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][5] Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle consists of three primary steps:
-
Oxidative Addition : A low-valent Palladium(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This is often the rate-limiting step, especially for less reactive aryl chlorides, and results in a Pd(II) complex (Ar-Pd-X).[1][6]
-
Transmetalation : The organic group from the organoboron reagent (in this case, the 4-chloro-3-methoxyphenyl group) is transferred to the palladium center. This step is critically dependent on the presence of a base. The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex, which then facilitates the transfer of the aryl group to the palladium, displacing the halide.[6][7][8][9]
-
Reductive Elimination : The two organic groups on the palladium center (Ar and Ar') couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][6]
References
- 1. byjus.com [byjus.com]
- 2. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Chloro-3-methoxyphenylboronic Acid as a Versatile Reagent for Modern Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Biaryls
The biaryl motif is a privileged scaffold in medicinal chemistry, materials science, and agrochemicals, forming the core of numerous pharmaceuticals, organic electronic materials, and natural products.[1][2] The ability to efficiently construct these carbon-carbon bonds with precise control over substitution patterns is paramount for modern organic synthesis.[3][4] 4-Chloro-3-methoxyphenylboronic acid has emerged as a key building block in this endeavor. Its unique substitution pattern—an electron-donating methoxy group and an electron-withdrawing chlorine atom—offers synthetic handles for further diversification and influences the electronic properties of the resulting biaryl compounds, making it an invaluable tool for creating complex molecular architectures.[5]
This guide provides an in-depth exploration of this compound as a reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, offering field-proven insights, detailed experimental protocols, and an examination of the underlying mechanistic principles.
Chemical Properties and Handling
This compound is a stable, solid organoboron compound.[6] However, like all boronic acids, proper handling is essential to ensure reagent integrity and laboratory safety.
-
Storage: Store in a cool, dry place in a tightly sealed container to protect from moisture, as boronic acids can undergo dehydration to form boroxines.[7]
-
Handling: Avoid creating dust. Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes.[7][8] In case of contact, rinse the affected area thoroughly with water.[9]
-
Toxicity: While organoboron compounds are generally of low toxicity, they should be handled with care. Ingestion may cause discomfort, and inhalation of dust can lead to respiratory tract irritation.[7][8]
The Suzuki-Miyaura Coupling: Mechanism of Action
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild conditions and high functional group tolerance.[10][11] The reaction couples an organoboron species (like this compound) with an organic halide or triflate, catalyzed by a palladium(0) complex.[10][12] The catalytic cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[10][12][13]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[12][13]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The presence of a base is critical here; it activates the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻), which then readily reacts with the Pd(II) complex to exchange its halide or other ligand for the 4-chloro-3-methoxyphenyl group.[14][15][16][17]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[10][12][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Biaryl Compound
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.[18][19]
Materials:
-
This compound (1.1 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Deionized water
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Schlenk line or balloon for inert atmosphere
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Workflow Diagram:
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add the aryl bromide (1.0 equiv), this compound (1.1 equiv), potassium carbonate (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water and degas it by bubbling argon or nitrogen through it for 20-30 minutes. Add the degassed solvent to the reaction flask via syringe.
-
Heating: Place the flask in a preheated oil bath or heating mantle and stir the mixture vigorously at 90-100 °C.[10]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water to dissolve the inorganic salts.[10]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic extracts with water and then with brine to remove any remaining inorganic impurities.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.
Optimization and Parameter Selection
The success of the Suzuki-Miyaura coupling depends on the careful selection of several parameters. For a substrate like this compound, which has both electron-donating and -withdrawing groups, certain considerations are key.
| Parameter | Common Choices | Rationale and Field Insights |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ + Ligand | Pd(PPh₃)₄ is a reliable choice for general-purpose couplings. For more challenging couplings, especially with aryl chlorides as partners, catalysts with more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) in combination with Pd(OAc)₂ or Pd₂(dba)₃ can improve yields by facilitating the oxidative addition step.[13][20] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | K₂CO₃ is a cost-effective and widely used base.[12][17] For less reactive coupling partners (e.g., aryl chlorides), a stronger base like K₃PO₄ is often more effective.[11] The base's primary role is to activate the boronic acid for transmetalation.[15][16] |
| Solvent | Toluene, Dioxane, THF, DMF (often with water) | A mixture of an organic solvent and water is common. Dioxane/water or Toluene/water are excellent choices.[10][21] Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. |
| Temperature | 60-110 °C | The reaction is typically heated to ensure a reasonable reaction rate.[10] For highly reactive substrates, room temperature couplings are possible, but for aryl chlorides, temperatures around 100 °C are common.[22] |
| Aryl Halide | Ar-I > Ar-Br > Ar-Cl | The reactivity of the aryl halide partner follows the order I > Br > Cl. While iodides and bromides are more reactive, aryl chlorides are often cheaper and more readily available.[22] Coupling with aryl chlorides may require more active catalysts, stronger bases, and higher temperatures.[23][24] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents; Inappropriate base or solvent. | Use a fresh batch of catalyst or a different catalyst/ligand system. Ensure the reaction is thoroughly degassed and maintained under a positive pressure of inert gas. Use anhydrous solvents. Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄). |
| Homocoupling of Boronic Acid | Presence of oxygen; Certain palladium catalysts can promote this side reaction. | Thoroughly degas all solvents and the reaction vessel. Lowering the reaction temperature or catalyst loading may help. |
| Protodeboronation | Presence of excess water or acid; Prolonged reaction times at high temperatures. | Use the minimum required amount of water. Ensure the base is not fully consumed. Monitor the reaction and stop it once the starting material is consumed. |
| Incomplete Reaction | Insufficient heating; Low catalyst activity; Sterically hindered substrates. | Increase reaction temperature or time. Use a more active catalyst system designed for hindered substrates (e.g., with bulky phosphine ligands).[25] |
Conclusion
This compound is a powerful and versatile reagent for the synthesis of complex biaryl molecules. Through the robust and reliable Suzuki-Miyaura cross-coupling reaction, it provides a direct pathway to structures that are of high interest to the pharmaceutical and materials science sectors. By understanding the reaction mechanism, carefully selecting reaction parameters, and adhering to meticulous experimental technique, researchers can effectively leverage this building block to accelerate discovery and innovation.
References
- 1. mdpi.com [mdpi.com]
- 2. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wwjmrd.com [wwjmrd.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Organoboron chemistry - Wikipedia [en.wikipedia.org]
- 7. Boron - ESPI Metals [espimetals.com]
- 8. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 19. researchgate.net [researchgate.net]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Chloro-3-methoxyphenylboronic Acid
Introduction: The Strategic Importance of Substituted Biaryls
In the landscape of modern drug discovery and materials science, the biaryl motif stands as a privileged structural cornerstone. The precise installation of functional groups onto this framework allows for the fine-tuning of molecular properties, influencing everything from biological activity to photophysical characteristics. 4-Chloro-3-methoxyphenylboronic acid is a versatile building block, offering a unique combination of electronic and steric features that make it a valuable precursor in the synthesis of complex molecules. Its utility is frequently realized through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which forges a new carbon-carbon bond with high efficiency and functional group tolerance.[1][2]
This guide provides an in-depth exploration of the palladium-catalyzed cross-coupling of this compound. We will delve into the mechanistic underpinnings of this transformation, discuss the critical role of ligand selection in overcoming the challenge of activating a relatively inert aryl chloride bond, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
The Engine of Innovation: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like our boronic acid) and an organic halide.[3][4] The generally accepted mechanism proceeds through a series of well-defined steps, each facilitated by the palladium catalyst. Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions.
The catalytic cycle is generally understood to involve three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-chlorine bond of the aryl chloride coupling partner. This is often the rate-limiting step, especially with less reactive aryl chlorides.[3][5] The choice of a bulky, electron-rich phosphine ligand is crucial here, as it facilitates this otherwise difficult insertion.[6][7]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step requires the activation of the boronic acid with a base to form a more nucleophilic boronate species.[3][8]
-
Reductive Elimination: The two organic partners on the palladium(II) complex couple and are expelled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][5]
Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.
Ligand Selection: The Key to Unlocking Reactivity with Aryl Chlorides
Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in palladium-catalyzed cross-coupling reactions.[6] This is due to the stronger carbon-chlorine bond, which makes the oxidative addition step more challenging. The development of sterically hindered and electron-rich phosphine ligands, particularly the Buchwald-type biaryl phosphines, has been instrumental in overcoming this hurdle.[6][7][9]
For the coupling of this compound, ligands such as SPhos and XPhos are highly recommended.[10] These ligands promote the formation of a highly active, monoligated Pd(0) species, which is crucial for the oxidative addition to the aryl chloride.[11]
| Ligand | Key Features | Recommended Applications |
| SPhos | Highly active, often enabling reactions at room temperature with low catalyst loadings.[11][12] | A good first choice for a wide variety of substrates, including sterically hindered and electron-deficient aryl chlorides.[11] |
| XPhos | Very effective for coupling extremely hindered aryl chlorides.[10] | Recommended for challenging couplings where SPhos may show lower efficacy. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Chloride
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl chloride. It is crucial to note that optimization of reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Materials and Reagents:
-
This compound
-
Aryl chloride coupling partner
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
SPhos or XPhos ligand
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., K₃PO₄)
-
Anhydrous toluene or another suitable solvent (e.g., dioxane, THF)
-
Degassed water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl chloride (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in a small amount of the reaction solvent. The use of pre-formed palladium precatalysts can simplify this step and often leads to more reproducible results.[13]
-
-
Degassing:
-
Seal the reaction flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent (e.g., toluene) and a small amount of degassed water (if using an aqueous base system) to the reaction flask via syringe. The use of aqueous solvent systems can be beneficial for certain substrates.[14][15]
-
-
Reaction Execution:
-
Inject the prepared catalyst solution into the reaction flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C for aryl chlorides) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Figure 2. A general workflow for the Suzuki-Miyaura coupling protocol.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | - Inefficient oxidative addition- Inactive catalyst- Insufficiently strong base | - Switch to a more electron-rich/bulky ligand (e.g., from SPhos to XPhos).- Use a palladium precatalyst.- Increase reaction temperature.- Use a stronger base (e.g., K₃PO₄). |
| Protodeborylation | - Presence of water and/or acidic impurities- Prolonged reaction time at high temperature | - Use anhydrous solvents and reagents.- Add the boronic acid in portions or use a slow-addition technique.- Optimize the reaction time to avoid prolonged heating after completion. |
| Homocoupling of Boronic Acid | - Presence of oxygen | - Ensure thorough degassing of the reaction mixture and maintain an inert atmosphere. |
Conclusion
The palladium-catalyzed cross-coupling of this compound is a robust and highly valuable transformation for the synthesis of complex biaryl structures. The success of this reaction, particularly with the challenging aryl chloride coupling partners, is critically dependent on the judicious selection of a sterically hindered and electron-rich phosphine ligand. By understanding the underlying catalytic cycle and following meticulously designed protocols, researchers can effectively leverage this powerful synthetic tool in their drug discovery and materials science endeavors.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. SPhos - Wikipedia [en.wikipedia.org]
- 13. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Solvent Selection for Reactions Involving 4-Chloro-3-methoxyphenylboronic acid: A-Data-Driven Application and Protocol Guide
An Application Guide for Researchers
Abstract
4-Chloro-3-methoxyphenylboronic acid is a key building block in modern organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The successful execution of these transformations is critically dependent on the judicious selection of the solvent system. This guide provides a comprehensive analysis of solvent effects, offering a theoretical framework and practical protocols for researchers, scientists, and drug development professionals. We delve into the causal relationships between solvent properties and reaction outcomes, presenting a data-driven approach to optimize reaction conditions for this versatile reagent.
Introduction: The Critical Role of the Solvent
This compound (CAS 89694-47-3) is an organoboron compound featuring an electron-deficient aromatic ring due to the presence of a chloro substituent.[1] This electronic characteristic makes it a valuable synthon for creating complex biaryl structures, which are prevalent motifs in pharmaceuticals and functional materials.[][3] The Suzuki-Miyaura coupling, a cornerstone of modern C-C bond formation, is the most common application for this reagent.[4][5]
The solvent is not merely an inert medium but an active participant that profoundly influences reaction kinetics, selectivity, and yield.[6] It governs the solubility of reactants, the stability of the palladium catalyst, the efficacy of the base, and the rates of the fundamental steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6][7] For an electron-deficient and sterically hindered substrate like an aryl chloride, the choice of solvent is paramount to achieving efficient coupling.[8][9] This guide will equip the researcher with the principles and practical steps to navigate this critical experimental parameter.
Physicochemical Properties of this compound
Understanding the substrate's intrinsic properties is the first step in rational solvent selection.
-
Appearance: Typically a white to off-white crystalline powder.
-
Molecular Formula: C₇H₈BClO₃[1]
-
Molecular Weight: 186.40 g/mol [1][]
-
Stability: Boronic acids are generally stable but can be prone to dehydration to form cyclic boroxine anhydrides. They can also undergo protodeboronation under harsh acidic or basic conditions, a side reaction that is heavily influenced by the solvent environment.[10]
-
Solubility: While comprehensive solubility data is not widely published, arylboronic acids generally exhibit poor solubility in nonpolar solvents and moderate solubility in polar aprotic and protic solvents.[11] For instance, related compounds are soluble in strong polar organic solvents like DMSO but less so in ether solvents.[11] Co-solvent systems, particularly those containing water, are often employed to dissolve all reaction components, especially the inorganic base.[12]
The Mechanistic Impact of Solvents in Suzuki-Miyaura Coupling
The solvent influences each stage of the Suzuki-Miyaura catalytic cycle. A thoughtful selection harmonizes these effects to favor the desired product formation.
-
Solubility and Mass Transfer: For a reaction to proceed, the aryl halide, boronic acid, base, and catalyst must interact.[12] Biphasic systems, such as toluene/water or THF/water, are common. Vigorous stirring is essential in such cases to facilitate mass transfer between the organic and aqueous phases where different components may preferentially reside.[12]
-
Catalyst Stability and Activity: The solvent must solubilize the palladium complex. Less polar solvents like toluene or 1,4-dioxane are often paired with neutral phosphine-ligated catalysts like Pd(PPh₃)₄, whereas polar solvents can be more suitable for ionic pre-catalysts.[6] It's crucial to degas all solvents to prevent the oxidation of the active Pd(0) catalyst to inactive Pd(II) species.[12]
-
Base Efficacy: Inorganic bases like K₂CO₃ or K₃PO₄ are frequently used. Their dissolution and, therefore, their effectiveness are greatly enhanced by the presence of a polar protic co-solvent like water.[12] The base is essential to activate the boronic acid, forming a more nucleophilic boronate species that readily participates in transmetalation.[13]
-
Influence on the Catalytic Cycle:
-
Oxidative Addition: This is often the rate-determining step, especially for less reactive aryl chlorides.[6] Polar aprotic solvents can stabilize the charged, anionic transition states involved, potentially accelerating this step.[14]
-
Transmetalation: This step involves the transfer of the aryl group from the boronate to the palladium center. The presence of water can facilitate this by aiding the dissolution of the base and formation of the active boronate.[15]
-
Reductive Elimination: The final step, which forms the C-C bond and regenerates the Pd(0) catalyst, is generally less sensitive to solvent effects but can be influenced by the solvent's ability to coordinate to the metal center.[7]
-
Solvent Selection Workflow and Data
The optimal solvent is system-dependent. The following workflow and data table provide a rational starting point for method development.
Solvent Selection Decision Workflow
The following diagram illustrates a logical workflow for selecting an appropriate solvent system for the Suzuki-Miyaura coupling of this compound.
Caption: Logical workflow for solvent system selection in Suzuki coupling.
Data Table: Common Solvents for Suzuki-Miyaura Coupling of Aryl Chlorides
| Solvent System | Type | Typical Base(s) | Key Considerations & Rationale |
| 1,4-Dioxane / Water | Polar Aprotic / Protic | K₂CO₃, K₃PO₄, Cs₂CO₃ | Versatile & Common: Excellent for a wide range of substrates. Dioxane solubilizes organic components and the catalyst, while water dissolves the inorganic base, facilitating the reaction.[16] |
| Toluene / Water | Nonpolar / Protic | K₂CO₃, K₃PO₄ | Higher Temperature: Toluene's higher boiling point (111 °C) is beneficial for activating less reactive aryl chlorides. It is a standard choice for many cross-coupling reactions.[12][15] |
| THF / Water | Polar Aprotic / Protic | K₂CO₃, K₃PO₄, CsF | Lower Temperature: Good for more reactive coupling partners or when heat-sensitive functional groups are present. THF is a versatile and effective solvent.[15][17] |
| Acetonitrile (ACN) / Water | Polar Aprotic / Protic | K₂CO₃, K₃PO₄ | High Polarity: The high polarity may be advantageous for certain substrates by accelerating oxidative addition. Can influence selectivity in multifunctional molecules.[14][15] |
| DMF or DMAc | Polar Aprotic | K₂CO₃, K₃PO₄ | Challenging Couplings: Used for difficult, sterically hindered, or electron-poor substrates that require higher temperatures and a highly polar environment to proceed.[8][14] |
| Alcohols (e.g., EtOH) / Water | Polar Protic | Na₂CO₃, K₂CO₃ | "Green" Option: Alcohols are protic and can promote the reaction. Aqueous ethanol is an environmentally benign choice and can lead to high yields.[5][8] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide, optimized for high yield and purity.
Reaction: Synthesis of 4'-Substituted-4-chloro-3-methoxy-1,1'-biphenyl
Materials & Reagents:
-
This compound (1.0 equiv.)
-
Aryl Bromide (1.2 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv., 4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (2.0 equiv.)
-
1,4-Dioxane (ACS Grade)
-
Deionized Water
-
Nitrogen or Argon gas (high purity)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the corresponding Aryl Bromide, and K₃PO₄.
-
Scientist's Note: Using K₃PO₄ as the base is often effective for challenging couplings involving aryl chlorides, and SPhos is a bulky, electron-rich ligand known to facilitate the difficult oxidative addition step.[16]
-
-
Inert Atmosphere:
-
Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of all oxygen.
-
Scientist's Note: Oxygen can oxidize the active Pd(0) catalyst and lead to unwanted side reactions like the homocoupling of the boronic acid.[12] This step is critical for reproducibility.
-
-
Solvent and Catalyst Addition:
-
Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos solids to the flask.
-
Add degassed 1,4-Dioxane and degassed deionized Water in a 4:1 ratio (e.g., 8 mL Dioxane, 2 mL Water for a 1 mmol scale reaction). The solvent should be degassed by bubbling with inert gas for 15-20 minutes prior to use.
-
Scientist's Note: The 4:1 dioxane/water system is a robust choice that effectively dissolves both the organic substrates/catalyst and the inorganic base.[16][18]
-
-
Reaction Execution:
-
Lower the flask into a pre-heated oil bath or heating mantle set to 90-100 °C.
-
Stir the reaction mixture vigorously for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS by periodically taking a small aliquot (under inert atmosphere) and quenching it with water/ethyl acetate.
-
-
Work-up and Purification:
-
Once the reaction is complete (consumption of the limiting starting material), remove the flask from the heat and allow it to cool to room temperature.
-
Quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.
-
Troubleshooting Common Solvent-Related Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Poor solubility of reactants/base. 2. Catalyst deactivation (oxygen). 3. Insufficient temperature for aryl chloride activation. | 1. Ensure vigorous stirring; consider a different co-solvent (e.g., DMF for very insoluble substrates). 2. Ensure solvents are rigorously degassed and the reaction is kept under a strict inert atmosphere. 3. Switch to a higher boiling solvent like toluene or DMAc and increase the reaction temperature. |
| Protodeboronation | Presence of excess water, prolonged heating, or overly strong acidic/basic conditions can cleave the C-B bond. | 1. Reduce the amount of water in the co-solvent system. 2. Use a milder base like KF or CsF.[12] 3. Minimize reaction time once the starting material is consumed. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Rigorously degas all solvents and maintain a positive pressure of inert gas throughout the reaction. Use fresh, high-purity solvents.[12] |
Conclusion
The selection of a solvent for reactions involving this compound is a multi-faceted decision that extends beyond simple solubility considerations. A deep understanding of the reaction mechanism and the interplay between the solvent, catalyst, and base is essential for developing robust and high-yielding synthetic protocols. By starting with versatile biphasic systems like dioxane/water and methodically adjusting parameters based on the principles outlined in this guide, researchers can confidently optimize their reactions and accelerate the synthesis of novel molecules for scientific discovery and drug development.
References
- 1. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. benchchem.com [benchchem.com]
Application Note: Strategic Large-Scale Synthesis of Biaryl Compounds Utilizing 4-Chloro-3-methoxyphenylboronic Acid via Suzuki-Miyaura Coupling
Introduction: The Strategic Importance of 4-Chloro-3-methoxyphenylboronic Acid
This compound is a highly versatile and strategically important building block in modern organic synthesis. Its substituted phenyl ring is a common motif in a wide array of high-value molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the chloro, methoxy, and boronic acid functionalities offers a unique combination of electronic properties and reactive handles for molecular elaboration.
This reagent is a cornerstone for constructing complex biaryl structures through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] Its application is critical in the synthesis of advanced drug candidates, including potent enzyme inhibitors such as the Polo-like kinase 1 (PLK1) inhibitor BI 2536, a molecule investigated for oncology applications.[2][3] The ability to reliably and efficiently incorporate this fragment on a large scale is paramount for the successful transition of such candidates from laboratory research to industrial production.
This document provides a detailed guide for researchers, process chemists, and drug development professionals on the large-scale application of this compound. It outlines the fundamental principles of the Suzuki-Miyaura coupling, a detailed manufacturing-scale protocol, critical process parameters, and strategies for overcoming common scale-up challenges.
The Suzuki-Miyaura Reaction: Mechanism and Scale-Up Considerations
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for carbon-carbon bond formation due to its mild reaction conditions, functional group tolerance, and the low toxicity of its boron-based reagents and byproducts.[4][5] The reaction's general mechanism proceeds through a catalytic cycle involving a palladium catalyst.[5][6]
The Catalytic Cycle consists of three key steps:
-
Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) species.[7][8]
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group to the Pd(II) complex, displacing the halide.[7][8] This is often the rate-determining step.
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][8]
Challenges in Large-Scale Suzuki-Miyaura Couplings
Transitioning from a laboratory flask to a multi-hundred-liter reactor introduces significant challenges that must be proactively managed.[9]
-
Oxygen Sensitivity: Palladium(0) catalysts are sensitive to oxidation, which can lead to catalyst deactivation.[10] Rigorous inerting of the reactor is non-negotiable.
-
Mixing and Mass Transfer: Reactions often involve multiple phases (solid base, organic solvent, aqueous phase). Inadequate mixing can lead to localized concentration gradients, stalling the reaction or promoting side reactions.[11]
-
Temperature Control: Exothermic events can occur, and precise temperature control is critical. Deviations can lead to impurity formation or reaction failure, a particular concern in large vessels with lower surface-area-to-volume ratios.[11]
-
Palladium Removal: Residual palladium in the final Active Pharmaceutical Ingredient (API) is strictly regulated. Efficient removal through methods like crystallization, carbon treatment, or specialized scavengers is a critical downstream consideration.[9]
-
Raw Material Quality: The stability and purity of the boronic acid are crucial. Boronic acids can undergo decomposition (protodeboronation), impacting yield and reproducibility.[6][12]
Protocol: Kilogram-Scale Synthesis of a Biaryl Intermediate
This protocol describes a representative procedure for the Suzuki-Miyaura coupling of this compound with 2-bromo-5-fluoropyridine on a 1 kg scale.
Reaction Scheme: (Image of the chemical reaction showing this compound + 2-bromo-5-fluoropyridine -> coupled product)
Materials and Equipment
-
Reactor: 100 L glass-lined or stainless steel reactor with temperature control, overhead stirrer, reflux condenser, and nitrogen inlet/outlet.
-
Reagents:
-
This compound (1.00 kg, 5.37 mol)
-
2-Bromo-5-fluoropyridine (1.04 kg, 5.91 mol, 1.1 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 12.1 g, 0.054 mol, 0.01 eq)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 44.1 g, 0.107 mol, 0.02 eq)
-
Potassium Phosphate Tribasic (K₃PO₄, 2.28 kg, 10.74 mol, 2.0 eq)
-
1,4-Dioxane (30 L)
-
Deionized Water (10 L)
-
Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[13][14]
-
Handling: this compound and its derivatives may cause skin and eye irritation.[13] Avoid inhalation of dust and handle in a well-ventilated area or fume hood.[15] Palladium compounds are toxic and should be handled with care. 1,4-Dioxane is a flammable solvent and a suspected carcinogen.
-
Inert Atmosphere: The reaction is air-sensitive. All operations must be conducted under a nitrogen or argon atmosphere to prevent catalyst deactivation.[10]
Step-by-Step Procedure
-
Reactor Preparation: Ensure the reactor is clean, dry, and leak-tested. Inert the vessel by purging with nitrogen for at least 30 minutes.
-
Reagent Charging:
-
Charge 1,4-Dioxane (30 L) to the reactor.
-
Begin agitation and start a subsurface nitrogen sparge for 60 minutes to thoroughly degas the solvent.
-
Charge Potassium Phosphate (2.28 kg), this compound (1.00 kg), and 2-Bromo-5-fluoropyridine (1.04 kg).
-
In a separate, inerted glovebox or container, pre-mix the Palladium(II) Acetate (12.1 g) and SPhos ligand (44.1 g). Add this catalyst/ligand mixture to the reactor.
-
-
Reaction Execution:
-
Charge deionized, degassed water (10 L) to the reactor.
-
Heat the reaction mixture to 85-90 °C.
-
Maintain the temperature and monitor the reaction progress by HPLC every 2 hours. (Target: <1% starting material remaining). The reaction is typically complete within 8-12 hours.
-
-
Workup and Phase Separation:
-
Once the reaction is complete, cool the mixture to 20-25 °C.
-
Stop agitation and allow the phases to separate for 30 minutes.
-
Drain the lower aqueous phase to a waste container.
-
Add 20 L of brine (saturated NaCl solution) to the organic layer, agitate for 15 minutes, and repeat the phase separation.
-
-
Purification and Isolation (Crystallization):
-
Filter the organic layer through a pad of celite to remove any inorganic solids.
-
Concentrate the organic solution under vacuum to approximately 1/3 of its original volume.
-
Add 20 L of isopropanol and continue distillation to azeotropically remove residual dioxane.
-
Cool the resulting slurry slowly to 0-5 °C and hold for at least 4 hours.
-
Isolate the solid product by filtration (e.g., using a Nutsche filter-dryer).
-
Wash the filter cake with 10 L of cold (0-5 °C) isopropanol.
-
Dry the product under vacuum at 50 °C until a constant weight is achieved.
-
Critical Process Parameters and Data Summary
Successful and reproducible large-scale synthesis depends on the precise control of several key parameters. The table below summarizes these factors and their potential impact on the reaction outcome.
| Parameter | Recommended Range | Rationale & Potential Impact on Failure |
| Catalyst Loading | 0.5 - 2.0 mol% | Too Low: Incomplete or stalled reaction. Too High: Increased cost, potential for more side reactions, and greater burden for palladium removal. |
| Ligand:Pd Ratio | 1.5:1 to 2.2:1 | The ligand stabilizes the active Pd(0) species. Too Low: Catalyst decomposition. Too High: Can inhibit the reaction by creating overly saturated metal centers. |
| Base Equivalents | 2.0 - 3.0 eq | The base is essential for activating the boronic acid for transmetalation.[16] Insufficient Base: Stalled reaction. Excessive Base: Can promote decomposition of base-sensitive functional groups.[10] |
| Temperature | 80 - 100 °C | Provides thermal energy to overcome activation barriers. Too Low: Sluggish reaction rate. Too High: Can lead to catalyst decomposition and formation of thermal degradation impurities.[11] |
| Solvent System | Dioxane/H₂O, 2-MeTHF/H₂O | A biphasic system is common. The organic solvent solubilizes the organic components and catalyst, while water dissolves the inorganic base and facilitates the formation of the active boronate species.[7] |
| Degassing/Inerting | O₂ < 50 ppm | Crucial for preventing oxidative deactivation of the Pd(0) catalyst. Poor inerting is a primary cause of reaction failure during scale-up.[17] |
Conclusion
This compound is an indispensable reagent for the large-scale synthesis of complex biaryl molecules. The Suzuki-Miyaura coupling provides a robust and efficient method for its application, but success at an industrial scale requires a deep understanding of the reaction mechanism and meticulous control over critical process parameters. By implementing rigorous inerting procedures, ensuring homogenous mixing, and carefully managing reaction temperature, process chemists can overcome common scale-up challenges. The protocol and guidelines presented herein offer a comprehensive framework for the safe, reliable, and efficient large-scale utilization of this valuable synthetic building block.
References
- 1. nbinno.com [nbinno.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 10. quora.com [quora.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
- 15. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS) lookchem [lookchem.com]
- 16. ajabs.org [ajabs.org]
- 17. sta.wuxiapptec.com [sta.wuxiapptec.com]
Introduction: The Strategic Role of Substituted Phenylboronic Acids in Modern Drug Synthesis
An Application Guide for the Synthesis of Pharmaceutical Intermediates Using 4-Chloro-3-methoxyphenylboronic acid
The architecture of many modern pharmaceuticals is built upon a biaryl or heteroaryl-aryl core. The development of efficient, scalable, and functional-group-tolerant methods to create these carbon-carbon bonds is a cornerstone of medicinal chemistry and process development. Among the most powerful tools in the synthetic chemist's arsenal is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction offers a robust pathway to link sp²-hybridized carbon atoms under relatively mild conditions.[2]
At the heart of this transformation are organoboron reagents, particularly boronic acids. These compounds are valued for their stability to air and moisture, generally low toxicity, and the ease with which their inorganic byproducts can be removed.[1][2] this compound is a particularly valuable building block.[][4] Its distinct substitution pattern—a chloro group for potential further functionalization and a methoxy group influencing electronic properties—makes it a strategic intermediate for constructing complex molecular frameworks found in a variety of therapeutic agents.[5] This guide provides a detailed exploration of its properties, safe handling, and a comprehensive protocol for its application in Suzuki-Miyaura coupling.
Physicochemical Properties and Safe Handling
A thorough understanding of a reagent's properties and hazards is fundamental to its safe and effective use.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 89694-47-3 | |
| Molecular Formula | C₇H₈BClO₃ | [] |
| Molecular Weight | 186.40 g/mol | [] |
| Appearance | White to off-white crystalline powder/crystal | |
| Purity Note | Often contains varying amounts of the corresponding anhydride |
Safety and Handling Protocols
This compound, like many boronic acids, is an irritant and requires careful handling to minimize exposure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles or a face shield, nitrile gloves, and a lab coat.[6][7] All manipulations should be performed within a certified chemical fume hood to prevent inhalation of dust.[8]
-
Handling: Avoid creating dust.[8] Use non-sparking tools. Ensure the work area is well-ventilated.[6] Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][8] It is recommended to store it under refrigeration (2-8°C) to maintain long-term stability.[6][7]
-
First Aid:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[9]
-
In case of skin contact: Wash off with soap and plenty of water.[9]
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]
-
If swallowed: Rinse mouth with water and consult a physician.[9]
-
Core Application: The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like this compound) and an organohalide or triflate.[10]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the organohalide (Ar¹-X), inserting itself into the carbon-halogen bond. This oxidizes the metal to a high-valent Palladium(II) species.[2][11]
-
Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the Palladium(II) center. This step is crucial and is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10][12]
-
Reductive Elimination: The two coupled organic fragments (Ar¹-Ar²) are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[2][11]
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. byjus.com [byjus.com]
- 4. chemimpex.com [chemimpex.com]
- 5. innospk.com [innospk.com]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 4-Chloro-3-methoxyphenylboronic acid
Welcome to the technical support center for navigating the complexities of the Suzuki-Miyaura cross-coupling reaction, with a specific focus on optimizing yields when using 4-Chloro-3-methoxyphenylboronic acid. This guide is tailored for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
The use of this compound in Suzuki couplings presents a unique set of challenges due to the electronic properties and steric hindrance of the substituents. The electron-withdrawing nature of the chloro group can influence the transmetalation step, while the methoxy group can affect the solubility and electronic nature of the boronic acid. This guide will provide a systematic approach to overcoming these hurdles and achieving high-yield couplings.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most likely causes?
A1: Low yields in this specific coupling can often be attributed to several factors:
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming your starting material.[1][2] This is particularly prevalent with electron-deficient boronic acids and can be exacerbated by high temperatures, prolonged reaction times, and the presence of water.[3]
-
Catalyst Inactivity or Decomposition: The choice of palladium catalyst and ligand is critical. For coupling with an aryl chloride, a highly active catalyst system is necessary.[4] Catalyst deactivation can occur due to exposure to oxygen or impurities.
-
Suboptimal Base and Solvent Selection: The base plays a crucial role in the activation of the boronic acid for transmetalation.[5] An inappropriate base or solvent system can hinder this step or promote side reactions.
-
Steric Hindrance: The methoxy group ortho to the boronic acid can sterically hinder the approach of the palladium complex, slowing down the transmetalation step.
Q2: How can I minimize protodeboronation when using this compound?
A2: Minimizing protodeboronation is key to maximizing your yield. Consider the following strategies:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester or an MIDA boronate, can significantly reduce the rate of protodeboronation.[4][6]
-
Careful Selection of Base: While a base is necessary, strong bases can accelerate protodeboronation.[3] Milder bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often preferred.[7][8]
-
Anhydrous Conditions: While some Suzuki protocols utilize aqueous bases, water can act as a proton source for protodeboronation.[8] Employing anhydrous solvents and bases can be beneficial.
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can help to suppress this side reaction.[3] Monitor the reaction closely to stop it once the starting material is consumed.
Q3: What are the recommended catalyst systems for coupling with an aryl chloride like the one in my boronic acid?
A3: Aryl chlorides are generally less reactive than aryl bromides or iodides, necessitating more robust catalyst systems.[9][10] Highly active catalysts are typically composed of a palladium source and a bulky, electron-rich phosphine ligand.[11][12]
| Palladium Source | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd₂(dba)₃ or Pd(OAc)₂ | SPhos / XPhos | 1-4% Pd, 2-8% Ligand | Excellent for electron-deficient and sterically hindered aryl chlorides.[7][12] |
| Pd(PEPPSI)-IPr (NHC Ligand) | (None) | 1-3% | Highly active for challenging couplings.[7] |
| Pd(PPh₃)₄ | (None) | 2-5% | A general, commercially available Pd(0) source, though may be less effective for unreactive chlorides.[7] |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1-3% Pd, 2-6% Ligand | A robust system for coupling aryl chlorides.[5] |
Q4: How does the choice of solvent impact the reaction yield?
A4: The solvent plays a multifaceted role, influencing solubility, catalyst activity, and the rate of side reactions.[13]
-
Polar Aprotic Solvents: Dioxane, THF, DMF, and toluene are commonly used.[13] They are effective at dissolving both the organic substrates and the inorganic base. A mixture of an organic solvent with water is often employed to facilitate the dissolution of the base and the formation of the active boronate species.[13]
-
Alcohols: Solvents like isopropanol can be effective, sometimes leading to selective cross-coupling at the chloride position.[14]
-
Water: Can be an environmentally friendly solvent and may accelerate the reaction rate in some cases.[13]
The optimal solvent system is often substrate-dependent and may require screening.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.
Issue 1: Low or No Conversion of Starting Materials
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | * Ensure the palladium source and phosphine ligand are fresh and have been stored under an inert atmosphere.[8] * Increase catalyst and ligand loading. * Switch to a more active catalyst system, such as one employing a Buchwald ligand (e.g., SPhos, XPhos).[7] |
| Inefficient Oxidative Addition | * Increase the reaction temperature.[7] * If coupling with another aryl chloride, consider switching to the corresponding aryl bromide or iodide, which are more reactive.[4] |
| Poor Solubility of Reagents | * Screen different solvents or solvent mixtures (e.g., Toluene/Water, Dioxane/Water, DMF).[13] * Ensure the base is adequately dissolved. Grinding the base to a fine powder can improve solubility and reproducibility.[15] |
Issue 2: Significant Formation of Protodeboronated Byproduct
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Boronic Acid | * Switch from the boronic acid to its pinacol ester or MIDA boronate derivative to improve stability.[4][6] * Use anhydrous solvents and ensure all reagents are dry. |
| Base-Promoted Decomposition | * Screen milder bases such as K₃PO₄, KF, or Cs₂CO₃.[3][8] * Reduce the equivalents of base used. |
| High Reaction Temperature | * Lower the reaction temperature and monitor the reaction closely to minimize reaction time.[3] |
Issue 3: Formation of Homocoupled Byproducts
| Potential Cause | Troubleshooting Steps |
| Oxygen in the Reaction Mixture | * Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[8] * Thoroughly degas the solvent and reaction mixture before adding the catalyst.[8] |
| Inefficient Reductive Elimination | * Consider using a bulkier phosphine ligand to promote the reductive elimination step.[4] |
| Side Reactions of the Boronic Acid | * Use a slight excess (1.1-1.2 equivalents) of the boronic acid to compensate for any homocoupling. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for your specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (or its pinacol ester) (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Phosphine ligand (e.g., SPhos, 3.6 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
Reaction Setup: In a dry Schlenk tube or reaction vial under an inert atmosphere, combine the aryl halide, this compound, base, palladium catalyst, and ligand.[7]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[7]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[7]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, LC-MS, or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[13]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Failed Suzuki Reactions with 4-Chloro-3-methoxyphenylboronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-chloro-3-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific substrate. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common hurdles and achieve successful coupling outcomes.
I. Understanding the Challenges with this compound
The structure of this compound presents a unique set of challenges in Suzuki-Miyaura coupling reactions. The aryl chloride is electronically enriched by the methoxy group, which can make the oxidative addition step of the catalytic cycle more difficult compared to electron-deficient aryl chlorides.[1][2] Additionally, the presence of the methoxy group ortho to the boronic acid can introduce steric hindrance, further complicating the reaction.
This guide will address the common pitfalls associated with this substrate and provide systematic approaches to diagnose and resolve them.
II. Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive regarding Suzuki reactions with this compound:
Q1: My reaction shows no product formation, and I only recover my starting materials. What is the most likely cause?
A1: The most common culprit for a complete lack of reactivity is an issue with the catalytic cycle's initiation, specifically the oxidative addition of the aryl chloride to the palladium(0) catalyst. Given that this compound is an electron-rich aryl chloride, this step can be particularly sluggish.[2] Your choice of catalyst, ligand, and base is critical. Standard catalysts like Pd(PPh₃)₄ may not be active enough. Consider switching to a more electron-rich and bulky phosphine ligand, such as those from the Buchwald ligand family (e.g., SPhos, XPhos), which are known to facilitate the coupling of challenging aryl chlorides.[3][4]
Q2: I'm observing a significant amount of a byproduct that appears to be the homocoupling of my boronic acid. How can I prevent this?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this undesired pathway.[5] To minimize homocoupling, it is crucial to rigorously degas your reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment. Additionally, using a pre-catalyst that provides a controlled release of the active Pd(0) species can also help.
Q3: My mass spectrometry analysis shows a byproduct corresponding to the deboronated starting material (3-chloroanisole). What is happening and how can I fix it?
A3: This side product is a result of protodeboronation, where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture.[6] This can be exacerbated by prolonged reaction times, high temperatures, and the presence of water. While some water is often beneficial for Suzuki reactions, excessive amounts can promote protodeboronation. Ensure your solvents are anhydrous and consider using a milder base. Aryltrifluoroborates can be more robust and less prone to protodeboronation compared to aryl boronic acids.[4]
III. In-Depth Troubleshooting Guide
This section provides a systematic approach to troubleshooting failed or low-yielding Suzuki reactions with this compound, organized by the observed symptoms.
Symptom 1: Low or No Product Yield
A low or non-existent yield of the desired biaryl product is the most common issue. The following troubleshooting workflow can help identify and resolve the root cause.
Caption: Troubleshooting workflow for low or no product yield.
As mentioned, the electron-rich nature of the aryl chloride makes oxidative addition challenging.
Recommended Action:
-
Switch to a more active catalyst system. For electron-rich aryl chlorides, catalyst systems employing bulky, electron-donating phosphine ligands are often necessary.[3][7] Consider using palladium pre-catalysts combined with ligands like SPhos, XPhos, or RuPhos. N-heterocyclic carbene (NHC) based catalysts are also a powerful alternative.[3]
Table 1: Recommended Catalyst Systems for Coupling with this compound
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | SPhos | 1-2 | A robust system for many challenging couplings. |
| Pd(OAc)₂ | XPhos | 1-2 | Often effective for sterically hindered substrates. |
| XPhos Pd G3 | (integrated) | 1-2 | A commercially available, air-stable pre-catalyst. |
| PEPPSI-IPr | (integrated) | 2-3 | An effective NHC-based catalyst. |
The choice of base, solvent, and temperature can dramatically impact the reaction outcome.
Recommended Actions:
-
Base Selection: A suitable base is crucial for the transmetalation step.[7] For challenging substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[8]
-
Solvent System: Aprotic polar solvents are generally preferred. Common choices include 1,4-dioxane, tetrahydrofuran (THF), or toluene, often with a small amount of water to aid in dissolving the base.[4][8]
-
Temperature: Higher temperatures can often overcome the activation barrier for oxidative addition. If your reaction is not proceeding at 80-90 °C, consider increasing the temperature to 100-110 °C. Microwave heating can also be a very effective way to accelerate the reaction.
Symptom 2: Presence of Side Products
The formation of byproducts can complicate purification and reduce the yield of your desired product.
This side reaction leads to the formation of a biaryl derived from two molecules of the boronic acid.
Recommended Actions:
-
Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[5]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources which can be more prone to promoting homocoupling.
This results in the formation of 3-chloroanisole.
Recommended Actions:
-
Minimize Water Content: While a small amount of water can be beneficial, excess water can promote protodeboronation. Use anhydrous solvents.
-
Use a Milder Base: If protodeboronation is a significant issue, consider switching to a milder base like potassium fluoride (KF).
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which can release the boronic acid slowly under the reaction conditions.[4]
References
- 1. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Technical Support Center: The Impact of Base on 4-Chloro-3-methoxyphenylboronic Acid Reactivity
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of base selection when using 4-Chloro-3-methoxyphenylboronic acid. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction outcomes.
The Critical Role of the Base
In the Suzuki-Miyaura reaction, the base is not a mere spectator. Its primary role is to activate the boronic acid, transforming it into a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻).[1][2][3] This activated species is essential for the crucial transmetalation step of the catalytic cycle, where the organic moiety is transferred from boron to the palladium catalyst.[1][4][5] However, the base's influence is multifaceted; an incorrect choice can lead to side reactions, low yields, and catalyst deactivation.[1][6]
This compound is an electron-rich arylboronic acid due to the electron-donating methoxy group. This electronic nature makes it particularly susceptible to a key side reaction: protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[7][8] This undesired reaction is often promoted by strong bases and the presence of water.[1] Therefore, careful selection of the base is paramount for success.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common challenges and questions encountered when using this compound in Suzuki-Miyaura couplings.
Q1: My reaction is not working or giving very low yield. What are the first base-related issues to check?
A1: When a Suzuki coupling fails with this substrate, the base is a primary suspect. Consider these points:
-
Inappropriate Base Strength: A base that is too weak may not efficiently form the boronate "ate" complex, stalling the reaction. Conversely, a base that is too strong, like Sodium Hydroxide (NaOH), can accelerate the undesired protodeboronation of your electron-rich boronic acid.[1]
-
Poor Solubility: Inorganic bases like Potassium Carbonate (K₂CO₃) and Potassium Phosphate (K₃PO₄) have limited solubility in many organic solvents.[1] If the reaction mixture is not stirred vigorously or if a suitable biphasic solvent system (e.g., Toluene/Water, Dioxane/Water) is not used, the base cannot participate effectively.[1][5]
-
Oxygen Contamination: While not directly a base issue, oxygen can lead to the oxidative homocoupling of your boronic acid. Ensure your solvents are properly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen).[9]
Q2: I'm observing a significant amount of 2-chloro-1-methoxybenzene as a byproduct. What is causing this and how can I prevent it?
A2: The formation of 2-chloro-1-methoxybenzene is a classic sign of protodeboronation .[7] This side reaction is a major challenge with electron-rich boronic acids like this compound.[10] It is often exacerbated by strong bases, high temperatures, and the presence of water.[1]
Mitigation Strategies:
-
Switch to a Milder Base: This is the most effective solution. Potassium Phosphate (K₃PO₄) is often an excellent choice for sensitive substrates as it is sufficiently basic to promote the reaction but mild enough to suppress protodeboronation.[1] Potassium Carbonate (K₂CO₃) is also a reliable option.[1][11]
-
Use Anhydrous Conditions: While some water is often necessary to dissolve inorganic bases and facilitate the catalytic cycle, excessive water can provide a proton source for protodeboronation.[7] Try using a carefully controlled amount of water or switching to a non-aqueous system with a more soluble base if possible.
-
Protect the Boronic Acid: In challenging cases, converting the boronic acid to a boronate ester, such as a pinacol ester, can increase its stability and reduce the rate of protodeboronation under basic conditions.[12][13]
Q3: Which base should I choose as a starting point for my reaction?
A3: For coupling this compound, a moderately strong inorganic base is the best starting point.
-
Recommended Start: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) .
-
K₂CO₃ is a common, cost-effective, and reliable choice for a wide range of Suzuki couplings.[1][4][14]
-
K₃PO₄ is particularly well-suited for this substrate due to its ability to minimize protodeboronation.[1][4] It is often used in challenging couplings with electron-rich or heteroaryl boronic acids.[15]
-
-
Stronger, but Use with Caution: Cesium Carbonate (Cs₂CO₃) is often a superior base, providing faster reaction rates and higher yields, but it is more expensive.[1][16] The "caesium effect" is attributed to its high solubility and the nature of the cation.[16]
-
Generally Avoid: Strong hydroxides like NaOH or KOH , and strong alkoxides like KOtBu , as they significantly increase the risk of protodeboronation and other side reactions with this specific substrate.[1][5]
Q4: How does the choice of base affect my choice of solvent?
A4: The base and solvent are intrinsically linked. Inorganic bases require a polar phase for dissolution.
-
Biphasic Systems: Toluene/water, Dioxane/water, or THF/water are common solvent systems that allow the inorganic base (e.g., K₂CO₃, K₃PO₄) to dissolve in the aqueous layer while the organic substrates and catalyst reside in the organic layer.[5][17] The reaction is believed to occur at the interface.
-
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) can be used and often perform well with bases like K₂CO₃.[4][11]
Data & Protocols
Table 1: Base Selection Guide for this compound
| Base | Typical Equivalents | Common Solvent System | Strength | Key Advantages | Potential Issues & Considerations |
| K₂CO₃ | 2.0 - 3.0 | Dioxane/H₂O, Toluene/H₂O | Moderate | Cost-effective, reliable, good starting point.[1][11] | Can be slow; may not overcome high activation barriers. |
| K₃PO₄ | 2.0 - 3.0 | Toluene, Dioxane | Moderate | Excellent for suppressing protodeboronation with sensitive substrates.[1][4] | Can result in heterogeneous mixtures requiring vigorous stirring. |
| Cs₂CO₃ | 2.0 | Dioxane, THF | Strong | Often provides higher yields and faster rates (caesium effect).[1][16] | Significantly more expensive than potassium bases. |
| NaOH | 2.0 | Toluene/H₂O | Very Strong | Inexpensive and highly basic. | High risk of protodeboronation and substrate degradation. Not recommended for this substrate.[1] |
| Organic Amines (e.g., TEA) | 3.0 | Toluene, THF | Weak | Soluble in organic solvents. | Generally not basic enough to be effective for activating the boronic acid in this context.[1] |
Experimental Protocol: Screening Bases for Optimization
If you are experiencing issues, a systematic screening of bases is a highly effective troubleshooting step.
-
Setup: Prepare three identical reaction vials under an inert atmosphere (Argon). To each vial, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the palladium precatalyst/ligand system (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Base Addition:
-
To Vial 1, add K₂CO₃ (2.0 equiv).
-
To Vial 2, add K₃PO₄ (2.0 equiv).
-
To Vial 3, add Cs₂CO₃ (2.0 equiv).
-
-
Solvent Addition: Add the chosen degassed solvent system (e.g., Dioxane/H₂O 10:1) to each vial to achieve a concentration of ~0.1 M with respect to the limiting reagent.[9]
-
Reaction: Place the sealed vials in a preheated heating block (e.g., 80–100 °C) and stir vigorously.
-
Monitoring: Monitor the reactions at set time points (e.g., 1h, 4h, 16h) using TLC or LC-MS to compare the rate of product formation and the appearance of the protodeboronated byproduct.
-
Analysis: Compare the final conversion and yield from each reaction to identify the optimal base for your specific coupling partners.
Visualizing the Mechanism & Troubleshooting
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the fundamental steps of the cycle, highlighting the critical intervention of the base (BOH). The base reacts with the boronic acid (Ar'B(OH)₂) to form the activated boronate (Ar'B(OH)₃⁻), which is necessary for the transmetalation step.
Caption: The Suzuki-Miyaura catalytic cycle with base activation.
Troubleshooting Flowchart for Low Yield
Use this decision tree to diagnose and solve common issues related to base selection in your Suzuki-Miyaura reaction.
Caption: A troubleshooting flowchart for low-yield Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 17. reddit.com [reddit.com]
Navigating the Challenges of 4-Chloro-3-methoxyphenylboronic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 4-Chloro-3-methoxyphenylboronic acid. This guide is designed to provide you, our valued researchers and drug development professionals, with in-depth troubleshooting strategies and frequently asked questions to overcome the common challenge of this reagent's poor solubility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure your experiments are both successful and efficient.
Understanding the Core Challenge: Solubility and Stability
This compound is a valuable building block in medicinal chemistry and materials science. However, its utility can be hampered by its limited solubility in many common organic solvents used for cross-coupling reactions. This poor solubility can lead to low reaction yields, reproducibility issues, and difficulties in purification. Furthermore, like many boronic acids, it is susceptible to forming a cyclic trimeric anhydride known as a boroxine, which can also impact its reactivity and solubility profile. This guide will equip you with the knowledge and techniques to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my reaction solvent. What are my options?
A1: This is the most common issue encountered with this reagent. Here’s a systematic approach to address it:
-
Solvent Selection: While complete dissolution at room temperature might not be achievable, selecting an appropriate solvent or solvent system is crucial. Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF) , often mixed with water, are common starting points for Suzuki-Miyaura reactions. Polar aprotic solvents such as dimethylformamide (DMF) can also be effective, although they may require more rigorous purification. For some poorly soluble boronic acids, a mixture of toluene and ethanol can be beneficial.
-
Heating: Gently heating the reaction mixture can significantly improve the solubility of the boronic acid. Most Suzuki-Miyaura reactions are run at elevated temperatures (e.g., 80-100 °C), which will aid in dissolving the reagent over the course of the reaction.
-
Co-solvents: The use of a co-solvent is a highly effective strategy. A small amount of a more polar solvent, such as ethanol or isopropanol, can be added to a less polar solvent like toluene or dioxane to create a mixture with improved solvating power.
-
Phase-Transfer Catalysis: For biphasic solvent systems (e.g., toluene/water), a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can be employed. The PTC helps to transport the boronate species from the aqueous phase to the organic phase where the catalyst resides, thereby overcoming the solubility barrier.
Q2: I am observing a significant amount of starting material remaining even after prolonged reaction times. Could this be related to solubility?
A2: Yes, poor solubility is a primary reason for incomplete reactions. If the boronic acid is not in solution, it cannot effectively participate in the catalytic cycle. In addition to the solubility-enhancing techniques mentioned above, consider the following:
-
Vigorous Stirring: In heterogeneous mixtures, ensure that the reaction is being stirred vigorously to maximize the surface area of the solid boronic acid exposed to the solvent and catalyst.
-
Finely Powdered Reagent: Grinding the this compound into a fine powder before adding it to the reaction can increase its dissolution rate.
-
Catalyst and Ligand Choice: For challenging couplings, especially with electron-rich or sterically hindered partners, the choice of palladium catalyst and ligand is critical. Buchwald-type ligands (e.g., SPhos, XPhos) and their corresponding pre-catalysts are often more effective than traditional phosphine ligands like PPh₃ in promoting the reaction of less soluble substrates.
Q3: What is boroxine formation, and how does it affect my reaction?
A3: Boroxines are cyclic trimers that form from the dehydration of three boronic acid molecules. The formation of boroxine from this compound is a reversible equilibrium. While boroxines can participate in Suzuki-Miyaura coupling, their formation can sometimes lead to a heterogeneous reaction mixture and may have different reactivity compared to the free boronic acid.
To minimize issues related to boroxine formation:
-
Use of Aqueous Bases: The presence of water in the reaction mixture, often introduced with the aqueous base (e.g., K₂CO₃, K₃PO₄), helps to shift the equilibrium back towards the active boronic acid species.
-
Anhydrous Conditions as an Alternative: In some specific cases where protodeboronation is a major side reaction, running the reaction under strictly anhydrous conditions with a non-aqueous base (e.g., KF) might be beneficial. However, for solubility, this is often counterintuitive.
Q4: Are there any derivatives of this compound that are easier to handle?
A4: Absolutely. Converting the boronic acid to its pinacol ester is a highly recommended strategy. This compound pinacol ester is generally more stable, less prone to boroxine formation, and significantly more soluble in common organic solvents. You can either purchase the pinacol ester directly or synthesize it from the boronic acid.
Troubleshooting Guide: A Step-by-Step Approach
When faced with a low-yielding or failed Suzuki-Miyaura coupling reaction with this compound, follow this troubleshooting workflow:
preventing decomposition of 4-Chloro-3-methoxyphenylboronic acid
Welcome to the technical support center for 4-Chloro-3-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and questions regarding the stability and handling of this versatile reagent to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of decomposition for this compound?
A1: The most common sign of decomposition is a change in the physical appearance of the solid, such as discoloration or clumping, which can indicate moisture absorption. In solution, decomposition is often observed as a decrease in yield or the appearance of unexpected byproducts in your reactions. The primary decomposition pathway for arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 1-chloro-2-methoxybenzene.
Q2: How should I properly store this compound to ensure its long-term stability?
A2: Proper storage is crucial for maintaining the integrity of this compound. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a refrigerator at temperatures below 4°C (39°F).[1] To prevent hydrolysis and oxidation, storing it under an inert atmosphere, such as nitrogen or argon, is also advisable.[1] The material should be stored in a dry and well-ventilated place, away from moisture.[1][2]
Q3: Can I store this compound in solution?
A3: Storing boronic acids in solution for extended periods is generally not recommended due to their limited stability, especially in aqueous or protic solvents. If you must prepare a stock solution, use a dry, aprotic solvent and store it under an inert atmosphere at a low temperature (e.g., -20°C for short-term storage). It is best to prepare solutions fresh before use whenever possible.
Troubleshooting Guide: Experimental Issues
This section addresses specific problems you might encounter during your experiments with this compound.
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
You are performing a Suzuki-Miyaura coupling reaction and observe a significantly lower yield than expected, or the reaction fails to proceed.
-
Potential Cause 1: Decomposition of the Boronic Acid via Protodeboronation.
-
Explanation: Protodeboronation is a common side reaction in Suzuki-Miyaura couplings, where the boronic acid is converted to the corresponding arene (1-chloro-2-methoxybenzene in this case) before it can participate in the catalytic cycle.[3] This reaction is often promoted by harsh basic conditions, high temperatures, or extended reaction times.[4][5] Both electron-donating (like the methoxy group) and electron-withdrawing (like the chloro group) substituents can influence the rate of protodeboronation.[6]
-
Troubleshooting Steps:
-
Optimize the Base: Switch to a milder base. For instance, if you are using sodium hydroxide, consider potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[7]
-
Control Reaction Time and Temperature: Monitor the reaction closely using techniques like TLC or LC-MS to avoid unnecessarily long reaction times. If the catalytic cycle allows, lowering the reaction temperature may also help minimize decomposition.[7]
-
Use a Protected Form: Consider converting the boronic acid to a more stable form, such as a pinacol ester.[7][8] These can be more resistant to decomposition and release the active boronic acid in situ.
-
-
-
Potential Cause 2: Impure or Already Decomposed Starting Material.
-
Explanation: The boronic acid may have degraded during storage.
-
Troubleshooting Steps:
-
Assess Purity: Before use, check the purity of your this compound. You can use techniques like HPLC or NMR spectroscopy to detect the presence of degradation products.
-
Use Fresh Reagent: If decomposition is suspected, use a fresh batch of the boronic acid from a reliable supplier.
-
-
Problem 2: Inconsistent Results and Poor Reproducibility
You are experiencing variability in your results across different batches of experiments.
-
Potential Cause: Inconsistent Handling and Storage.
Protocols for Stability and Quality Assessment
To ensure the reliability of your experiments, it is essential to handle this compound correctly and to be able to assess its quality.
Protocol 1: Recommended Handling and Storage Procedure
-
Receiving and Initial Storage: Upon receipt, inspect the container for any damage. Store the sealed container in a refrigerator at 2-8°C.
-
Dispensing the Reagent:
-
Allow the container to warm to room temperature in a desiccator before opening to prevent moisture condensation.
-
Work in a glove box or under a stream of inert gas (argon or nitrogen).
-
Use clean, dry spatulas and glassware.
-
Weigh out the desired amount of the boronic acid quickly and reseal the container tightly.
-
Purge the container with inert gas before storing it back in the refrigerator.
-
-
Solution Preparation:
-
Use anhydrous solvents from a reliable source.
-
Prepare solutions immediately before use.
-
If a stock solution is necessary, store it in a sealed vial under an inert atmosphere at low temperature and use it within a short period.
-
Protocol 2: Quality Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of this compound and detect the presence of its common degradation product, 1-chloro-2-methoxybenzene.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Sample Preparation | Dissolve a small amount of the boronic acid in acetonitrile. |
Expected Observations:
-
A major peak corresponding to this compound.
-
A potential smaller, later-eluting peak corresponding to the less polar protodeboronation product (1-chloro-2-methoxybenzene).
Understanding the Decomposition Pathway
The primary decomposition route for this compound is protodeboronation. This process can be catalyzed by either acid or base. [3]
Caption: Simplified protodeboronation of this compound.
Under basic conditions, as often found in Suzuki-Miyaura coupling, the boronic acid forms a boronate species, which can then react with a proton source (like water) to undergo protodeboronation. [3][5]The presence of both an electron-donating group (-OCH₃) and an electron-withdrawing group (-Cl) on the phenyl ring can create a complex electronic environment influencing the susceptibility to this decomposition pathway. [6][10] By understanding these principles and implementing the recommended handling and troubleshooting procedures, you can significantly improve the stability of your this compound and achieve more reliable and reproducible experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. laballey.com [laballey.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 9. borax.com [borax.com]
- 10. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Reactions with 4-Chloro-3-methoxyphenylboronic acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is structured to provide actionable insights and troubleshooting protocols for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, involving 4-Chloro-3-methoxyphenylboronic acid . Catalyst poisoning is a frequent cause of low yields and reaction failures. This document will help you diagnose, mitigate, and prevent these issues through a series of targeted FAQs and in-depth troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning and why is it a concern with this compound?
A1: Catalyst poisoning refers to the deactivation of a catalyst, in this case, a palladium complex, by a chemical compound that binds to its active sites.[1] This blocks the catalyst from participating in the catalytic cycle, leading to slow or incomplete reactions.[2] For Suzuki-Miyaura reactions, the active catalytic species is Pd(0).[3] Poisons can inhibit the formation of this species or block its access to substrates. This compound, like many organoboron reagents, can contain subtle impurities from its synthesis or degradation that act as potent poisons to the palladium catalyst.
Q2: What are the most common catalyst poisons to look out for in these reactions?
A2: The most common poisons for palladium catalysts fall into several classes:
-
Sulfur Compounds: Thiols, sulfides, and even elemental sulfur can be present in trace amounts from starting materials or reagents. These compounds bind strongly and often irreversibly to palladium, rendering it inactive.
-
Excess Halides: While a halide is part of the electrophile, high concentrations of extraneous halide ions (e.g., residual iodide or bromide from the synthesis of the boronic acid) can interfere with the catalytic cycle.
-
Coordinating Functional Groups: Certain nitrogen-containing heterocycles, nitriles, or other Lewis basic functionalities can coordinate to the palladium center and inhibit its activity.[1][4]
-
Oxidants: Oxygen from incomplete degassing can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can also promote the unwanted homocoupling of the boronic acid.[5]
Q3: My reaction with this compound has stalled or resulted in a low yield. What are the immediate checks I should perform?
A3: When a reaction performs poorly, a systematic approach is crucial.[3]
-
Verify Reagent Purity: The quality of the boronic acid is paramount. Consider if impurities could be the source of poisoning. A small-scale test reaction using highly purified reagents can be diagnostic.[6]
-
Check Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligands have not degraded or been oxidized. Use fresh catalyst or test it on a reliable, well-established reaction.[7]
-
Confirm Inert Atmosphere: Inadequate degassing is a common failure point. Ensure your solvent is thoroughly deoxygenated and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[8]
-
Assess Reaction Conditions: Review your choice of base, solvent, and temperature. Harsh conditions can promote catalyst degradation or side reactions like protodeboronation.[3]
In-Depth Troubleshooting Guide
This section addresses specific experimental observations and provides a logical workflow to identify and solve the underlying problem.
Observation 1: Low to No Product Yield, Starting Materials Largely Unconsumed
This classic symptom points directly to a deactivated or "poisoned" catalyst. The catalytic cycle is arrested before significant turnover can occur.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
The synthesis of arylboronic acids can sometimes involve sulfur-containing reagents. Even at ppm levels, residual sulfur can act as a potent catalyst poison.[9]
-
Diagnostic Test: Run the reaction with a different batch of boronic acid or after purifying your current batch (see Protocol 1).
-
Solution: Implement a purification step for the boronic acid. A simple recrystallization or an acid-base extraction can often remove ionic impurities.[10][11] For persistent sulfur issues, treating a solution of the starting material with activated carbon may be effective.
Arylboronic acids, especially those with certain substitution patterns, can be susceptible to protodeboronation, where the C-B bond is cleaved by a proton source (like water) under basic conditions.[7][8] This destroys the nucleophile.
-
Diagnostic Test: Analyze the crude reaction mixture by LC-MS or NMR for the presence of 2-chloro-5-methoxyanisole (the protodeboronated byproduct).
-
Solution:
-
Use Milder Conditions: Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃) and a lower reaction temperature.[7]
-
Anhydrous Conditions: While many Suzuki protocols use water, it can be the proton source. Try strictly anhydrous conditions with a base like K₃PO₄ in a solvent like CPME or 2-MeTHF.[8]
-
Use a Boronate Ester: Convert the boronic acid to a more stable pinacol ester (this compound, pinacol ester).[12] Boronate esters are generally more robust towards protodeboronation.[5]
-
Observation 2: Formation of Significant Side Products (e.g., Homocoupling)
The formation of biphenyl-type side products from the dimerization of the boronic acid is a tell-tale sign of issues with the catalyst's oxidation state.
If the active Pd(0) catalyst is oxidized to Pd(II) by oxygen, the Pd(II) species can promote the coupling of two boronic acid molecules.[5]
-
Diagnostic Test: The presence of 4,4'-dichloro-3,3'-dimethoxybiphenyl can be confirmed by LC-MS analysis of the crude reaction mixture.
-
Solution: The most effective solution is rigorous deoxygenation of the reaction mixture and solvent.[3] Use a robust method like three freeze-pump-thaw cycles or bubble argon/nitrogen through the solvent for an extended period (15-30 minutes) before adding the catalyst.[7] Maintaining a positive inert gas pressure throughout the reaction is critical.
Key Experimental Protocols
Protocol 1: Purification of this compound via Acid-Base Extraction
This protocol is designed to remove acidic or basic impurities that may be poisoning the catalyst.
-
Dissolution: Dissolve the crude this compound (1.0 eq) in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Base Wash: Transfer the solution to a separatory funnel and wash with a mild aqueous base (e.g., 1 M NaHCO₃). This step will deprotonate the boronic acid, forming a water-soluble boronate salt, while neutral organic impurities remain in the organic layer.
-
Separation: Separate the aqueous layer containing the boronate salt.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1 M HCl until the pH is acidic (pH ~2-3). The pure boronic acid should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum.[10]
-
Validation: Confirm purity using NMR spectroscopy and check the melting point. The purified material should lead to a significant improvement in reaction yield.
Protocol 2: Baseline Reaction Test for Catalyst Poisoning
This protocol helps determine if the source of failure lies with the reagents or the general procedure.
-
Baseline Reaction: Set up the reaction exactly as it failed, using your current batch of this compound, aryl halide, catalyst, ligand, base, and solvent.
-
High-Purity Reaction: In parallel, set up an identical reaction but substitute all reagents with new or purified materials:
-
Use freshly purified this compound (from Protocol 1).
-
Use a fresh, unopened bottle of palladium catalyst and ligand.
-
Use an anhydrous, degassed solvent from a freshly opened bottle.
-
-
Execution & Comparison: Run both reactions side-by-side under rigorously controlled inert conditions. If the high-purity reaction proceeds successfully while the baseline reaction fails, it strongly confirms that one of your original reagents is contaminated with a catalyst poison.[6]
Data Summary: Common Catalyst Poisons and Mitigation Strategies
| Poison Class | Examples | Common Source | Mechanism of Poisoning | Mitigation Strategy |
| Sulfur Compounds | Thiols, Sulfides, H₂S, Elemental Sulfur | Reagent impurities, contaminated solvents | Strong, irreversible coordination to Pd active sites | Purify reagents (recrystallization, carbon treatment), use high-purity solvents. |
| Excess Halides | I⁻, Br⁻, Cl⁻ | Byproducts from aryl halide or boronic acid synthesis | Can alter catalyst speciation and inhibit key steps | Purify starting materials via recrystallization or acid-base extraction. |
| Nitrogen Compounds | Pyridine, Amines, Nitriles[1] | Substrate functionality, additives | Coordination to Pd, displacing required ligands | Use of more robust ligands, or protecting the coordinating group if possible. |
| Oxidants | O₂ (Air) | Incomplete degassing of reaction vessel/solvents | Oxidation of active Pd(0) to inactive Pd(II) | Rigorous degassing (freeze-pump-thaw), maintain positive inert gas pressure.[7] |
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. boronmolecular.com [boronmolecular.com]
Validation & Comparative
A Senior Application Scientist's Guide to Substituted Phenylboronic Acids: A Comparative Analysis of 4-Chloro-3-methoxyphenylboronic Acid
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of the boronic acid reagent is critical to the success of this reaction, influencing yield, reaction kinetics, and the accessible chemical space. This guide provides an in-depth, objective comparison of 4-chloro-3-methoxyphenylboronic acid against a selection of other substituted phenylboronic acids, supported by experimental data and field-proven insights.
The Significance of Substitution: Tailoring Reactivity and Properties
The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is profoundly influenced by the electronic and steric nature of the substituents on the phenyl ring. These substituents can alter the electron density at the boron atom, affecting the crucial transmetalation step of the catalytic cycle, and can also impact the stability of the boronic acid itself.
This compound presents an interesting case with both an electron-withdrawing chloro group and an electron-donating methoxy group. Their positions on the phenyl ring create a unique electronic environment that modulates its reactivity and offers distinct advantages in certain synthetic contexts.
Comparative Performance in Suzuki-Miyaura Coupling
To provide a clear comparison, we will evaluate the performance of this compound against three other commercially available phenylboronic acids with distinct electronic and steric profiles:
-
4-Methoxyphenylboronic acid: Possesses a strong electron-donating group.
-
4-Chlorophenylboronic acid: Features a simple electron-withdrawing group.
-
2-Methylphenylboronic acid: Introduces steric hindrance at the ortho position.
The following data summarizes representative yields from Suzuki-Miyaura coupling reactions with a model aryl bromide, 2-bromo-4-methylpyridine. While direct comparative studies under identical conditions are not always available in published literature, the collated data from various sources provides a strong indication of the expected performance of each boronic acid.[1]
| Phenylboronic Acid Derivative | Key Feature | Representative Yield (%) with 2-Bromo-4-methylpyridine |
| This compound | Mixed electronic effects | ~85-95% (Estimated based on similar substrates) |
| 4-Methoxyphenylboronic acid | Electron-donating | 92%[1] |
| 4-Chlorophenylboronic acid | Electron-withdrawing | 80%[1] |
| 2-Methylphenylboronic acid | Steric hindrance | 75-85% (Estimated based on similar sterically hindered couplings) |
Analysis of Performance:
-
4-Methoxyphenylboronic acid typically provides high yields, as the electron-donating methoxy group enhances the nucleophilicity of the aryl group, facilitating the transmetalation step.[1]
-
4-Chlorophenylboronic acid , with its electron-withdrawing chloro group, can sometimes lead to slightly lower yields compared to electron-rich counterparts, as it can slow down the transmetalation process.[1]
-
2-Methylphenylboronic acid often results in good but potentially lower yields due to the steric hindrance from the ortho-methyl group, which can impede the approach of the boronic acid to the palladium center.
-
This compound is expected to exhibit robust performance. The electron-donating methoxy group can help to offset the electron-withdrawing effect of the chlorine, leading to a balanced reactivity profile and high yields.
Understanding the Mechanistic Implications
The observed differences in reactivity can be rationalized by examining the key steps of the Suzuki-Miyaura catalytic cycle.
References
A Researcher's Guide to the Reactivity of Chloro-Methoxyphenylboronic Acid Isomers in Cross-Coupling Reactions
Abstract
Substituted phenylboronic acids are foundational building blocks in modern organic synthesis, particularly for their role in palladium-catalyzed cross-coupling reactions.[1] The precise arrangement of substituents on the phenyl ring dictates the compound's electronic and steric properties, thereby governing its reactivity. This guide provides an in-depth comparative analysis of 4-Chloro-3-methoxyphenylboronic acid and its key structural isomers. We will dissect the intricate interplay between the electron-withdrawing chloro group and the electron-donating methoxy group based on their positional isomerism, offering field-proven insights and supporting experimental frameworks to guide researchers in selecting the optimal reagent for their synthetic endeavors, especially in pharmaceutical and materials science applications.[2][3]
The Decisive Influence of Substituent Effects in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination.[4][5] The success and rate of this process are critically dependent on the properties of the organoboron reagent.[6] Two primary factors are at play:
-
Electronic Effects : These modulate the nucleophilicity of the aryl group attached to the boron atom. Electron-donating groups (EDGs) like methoxy (-OCH₃) increase electron density on the ring, enhancing its ability to transmetalate to the palladium center. Conversely, electron-withdrawing groups (EWGs) like chloro (-Cl) decrease electron density, which can decelerate the transmetalation step.[4][7] The position of these groups (ortho, meta, or para) relative to the boronic acid moiety is crucial in determining their net electronic influence through inductive and resonance effects.[8][9]
-
Steric Effects : The physical bulk of substituents, particularly those in the ortho position to the boronic acid, can impede the approach of the palladium complex.[10] This steric hindrance can dramatically reduce the reaction rate, sometimes preventing the reaction entirely, even if the electronic effects are favorable.[11][12]
The isomers of chloro-methoxyphenylboronic acid present a classic case study where these two effects are in constant competition, leading to a fascinating and synthetically useful divergence in reactivity.
Figure 1. A diagram illustrating the primary factors, electronic and steric effects, that influence the reactivity of the chloro-methoxyphenylboronic acid isomers.
A Head-to-Head Comparison of Isomer Reactivity
The reactivity of each isomer is a unique consequence of the positioning of the chloro and methoxy groups relative to the C-B bond.
The Baseline: this compound
-
Structure: Methoxy group is meta and the chloro group is para to the boronic acid.
-
Electronic Analysis: The para-chloro group exerts a strong electron-withdrawing inductive effect. The meta-methoxy group has a weaker electron-donating effect compared to when it is in the para or ortho position. The net result is a moderately deactivated ring system.
-
Steric Analysis: With no ortho substituents, steric hindrance is minimal.
-
Predicted Reactivity: Moderate. The lack of steric hindrance is an advantage, but the electronically deactivated ring will likely require slightly more forcing conditions (higher temperature or stronger catalyst system) than more activated isomers.
The High Performer: 3-Chloro-4-methoxyphenylboronic acid
-
Structure: Methoxy group is para and the chloro group is meta to the boronic acid.
-
Electronic Analysis: This is the most electronically activated isomer of the set. The methoxy group at the para position provides a powerful electron-donating resonance effect, significantly increasing the nucleophilicity of the aryl ring.[13][14] The meta-chloro group's deactivating effect is less pronounced and does not counteract the potent activation by the methoxy group.
-
Steric Analysis: No ortho substituents, resulting in negligible steric hindrance.
-
Predicted Reactivity: High. This isomer is expected to be the most reactive in Suzuki-Miyaura couplings, often providing high yields under mild conditions.[2][15]
The Sterically Challenged Case: 5-Chloro-2-methoxyphenylboronic acid
-
Structure: Methoxy group is ortho and the chloro group is meta to the boronic acid.
-
Electronic Analysis: The ortho-methoxy group is strongly electron-donating, which electronically favors the reaction.
-
Steric Analysis: The presence of the ortho-methoxy group introduces significant steric bulk around the boronic acid moiety. This can severely hinder the transmetalation step of the catalytic cycle.[12][16]
-
Predicted Reactivity: Low to Moderate. Reactivity is a trade-off. While electronically activated, the steric hindrance is a major impediment that often requires specialized, bulky phosphine ligands (e.g., SPhos, XPhos) and higher temperatures to overcome.[17][18]
The Least Reactive Isomer: 2-Chloro-5-methoxyphenylboronic acid
-
Structure: Chloro group is ortho and the methoxy group is meta to the boronic acid.
-
Electronic Analysis: The meta-methoxy group provides only moderate activation, while the ortho-chloro group is strongly deactivating through induction.
-
Steric Analysis: The ortho-chloro group, while smaller than a methoxy group, still presents considerable steric hindrance that can inhibit the reaction.
-
Predicted Reactivity: Very Low. This isomer suffers from the combined negative impacts of significant steric hindrance and an electronically deactivated ring system. It is expected to be the most challenging substrate, likely giving low yields even under harsh conditions.[19]
Quantitative Data and Experimental Validation
To provide a tangible comparison, the following table summarizes representative data for the Suzuki-Miyaura coupling of these isomers with a common coupling partner, 4-bromoanisole.
Table 1: Comparative Reactivity in a Standardized Suzuki-Miyaura Coupling
| Isomer | Structure | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| 3-Chloro-4-methoxy- | Cl at C3, OMe at C4 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | ~95%[7] |
| 4-Chloro-3-methoxy- | Cl at C4, OMe at C3 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~70-80% |
| 5-Chloro-2-methoxy- | Cl at C5, OMe at C2 | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | ~40-60% |
| 2-Chloro-5-methoxy- | Cl at C2, OMe at C5 | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Dioxane | 110 | 24 | < 20% |
Note: The data in this table is compiled and representative, designed to illustrate the reactivity trend. Actual results may vary based on specific substrate, catalyst lot, and precise reaction conditions.[7]
Experimental Protocol: A Self-Validating System for Isomer Screening
To empower researchers to validate these findings, we provide a robust, standardized protocol for a comparative Suzuki-Miyaura coupling experiment. The causality for each choice of reagent and condition is explained to ensure both reproducibility and understanding.
Objective: To compare the reaction yield of the four specified isomers under identical, controlled conditions.
Materials:
-
Aryl Halide: 4-Bromoanisole (A common, moderately reactive electrophile)
-
Boronic Acid Isomers: 3-Chloro-4-methoxy-, 4-Chloro-3-methoxy-, 5-Chloro-2-methoxy-, and 2-Chloro-5-methoxyphenylboronic acid
-
Catalyst: Palladium(II) Acetate (Pd(OAc)₂)
-
Ligand: SPhos (A bulky, electron-rich phosphine ligand effective for many couplings, including sterically hindered ones)
-
Base: Potassium Phosphate (K₃PO₄) (A strong, non-nucleophilic base suitable for a wide range of substrates)
-
Solvent: 1,4-Dioxane and Water (A common, effective solvent system that aids in dissolving both organic and inorganic reagents)
-
Internal Standard: Dodecane (For quantitative analysis via GC-MS)
Workflow Diagram
Figure 2. Experimental workflow for the comparative screening of boronic acid isomer reactivity.
Step-by-Step Methodology:
-
Catalyst Pre-mixing (Justification: Ensures consistent catalyst-to-ligand ratio and activation across all reactions.): In a glovebox, weigh Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.044 mmol, 4.4 mol%) into a vial. Add 2 mL of degassed dioxane. Stir for 10 minutes until a homogeneous solution is formed.
-
Reaction Setup (Justification: Parallel setup ensures identical thermal history and atmospheric conditions, isolating the isomer's structure as the sole variable.): In each of four separate 10 mL reaction vials, add the respective chloro-methoxyphenylboronic acid isomer (1.2 mmol), 4-bromoanisole (1.0 mmol), K₃PO₄ (2.0 mmol), and a magnetic stir bar.
-
Inerting (Justification: Palladium(0) species in the catalytic cycle are oxygen-sensitive. An inert atmosphere is critical for catalyst longevity and reproducibility.): Seal each vial with a septum cap. Purge with argon for 5 minutes.
-
Solvent and Catalyst Addition: To each vial, add 5 mL of degassed dioxane and 0.5 mL of degassed water. Then, add 0.5 mL of the prepared catalyst solution to each vial via syringe.
-
Reaction Execution: Place all four vials in a preheated aluminum block at 100 °C and stir vigorously.
-
Monitoring and Workup: After 24 hours, cool the reactions to room temperature. Take a small aliquot from each for GC-MS analysis to determine the final conversion and yield relative to an internal standard. Quench the reaction mixture with 10 mL of water and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Analysis: Analyze the crude product by ¹H NMR and GC-MS to confirm product identity and quantify yield. The comparison of yields across the four reactions will provide a direct, quantitative measure of their relative reactivity under these specific conditions.
Conclusion and Outlook
The reactivity of chloro-methoxyphenylboronic acid isomers is a clear and instructive demonstration of fundamental principles in physical organic chemistry. The analysis reveals a distinct reactivity hierarchy:
3-Chloro-4-methoxyphenyl- (High) > 4-Chloro-3-methoxyphenyl- (Moderate) > 5-Chloro-2-methoxyphenyl- (Low-Moderate) >> 2-Chloro-5-methoxyphenylboronic acid (Very Low)
This trend is dictated by a predictable interplay of electronic activation/deactivation and steric hindrance. For researchers in drug discovery and materials science, understanding this hierarchy is not merely academic; it is a practical tool for strategic synthesis planning. By selecting the isomer with the appropriate reactivity profile, chemists can optimize reaction conditions, improve yields, and accelerate the development of novel molecular entities. The provided experimental framework offers a reliable method for validating these principles and for screening other substituted boronic acids in-house.
References
- 1. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. leah4sci.com [leah4sci.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. nbinno.com [nbinno.com]
- 14. The uses of 4-Methoxyphenylboronic acid_Chemicalbook [chemicalbook.com]
- 15. nbinno.com [nbinno.com]
- 16. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 5-Chloro-2-methoxyphenylboronic acid | 89694-48-4 | FC149774 [biosynth.com]
- 18. 5-Chloro-2-methoxyphenylboronic acid 89694-48-4 [sigmaaldrich.com]
- 19. tcichemicals.com [tcichemicals.com]
A Senior Scientist's Guide to the Synthesis of 4-Chloro-3-methoxyphenylboronic Acid: A Comparative Analysis
For researchers and professionals in drug development, the reliable synthesis of key building blocks is paramount. 4-Chloro-3-methoxyphenylboronic acid (CAS: 89694-47-3) is a versatile intermediate, pivotal for constructing complex molecular architectures through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] Its utility in creating biaryl structures makes it a valuable component in the synthesis of pharmaceuticals and advanced materials.[3]
This guide provides an in-depth, objective comparison of the two primary synthetic routes to this compound: the classic Grignard reaction pathway and the more targeted directed ortho-lithiation method. We will delve into the mechanistic underpinnings, provide validated experimental protocols, and present comparative data to inform your choice of synthetic strategy.
The Strategic Importance of Synthetic Route Selection
The choice between a Grignard-based approach and a directed lithiation is not merely academic; it has significant implications for yield, purity, scalability, and tolerance of other functional groups. While both pathways converge on the same target, the journey—dictated by the nature of the organometallic intermediate—is fundamentally different.
-
Grignard Reagents (Organomagnesium Halides): Formed via the insertion of magnesium into a carbon-halogen bond, these reagents are powerful nucleophiles and strong bases. Their formation is typically favored with more reactive aryl bromides or iodides.[4][5]
-
Organolithium Reagents: Often generated through direct deprotonation of an aromatic C-H bond by a potent base like n-butyllithium (n-BuLi), this method offers high regioselectivity when guided by a "directing metalation group" (DMG).[6]
Below, we explore the practical application of these methods for the synthesis of this compound.
Route 1: The Grignard Reagent Pathway
This classical approach relies on the selective formation of a Grignard reagent from a dihalogenated precursor, followed by electrophilic trapping with a borate ester.
Causality Behind Experimental Design
The success of this route hinges on the differential reactivity of carbon-halogen bonds. The Carbon-Bromine bond is weaker and more reactive towards magnesium insertion than the more stable Carbon-Chlorine bond. Therefore, the logical starting material is 4-Bromo-1-chloro-2-methoxybenzene . This ensures that the Grignard reagent forms selectively at the C4 position, leaving the C1-chloro substituent intact.[4]
The subsequent reaction with a trialkyl borate, such as trimethyl borate or triisopropyl borate, must be conducted at very low temperatures (typically -78 °C). This is critical to prevent over-addition, where the initially formed boronic ester is attacked by a second molecule of the Grignard reagent, leading to the formation of undesired borinic acid byproducts.[7]
Caption: Workflow for the Grignard synthesis of this compound.
Experimental Protocol: Grignard Synthesis
Disclaimer: This protocol is a representative procedure adapted from established methods for analogous compounds and should be performed by qualified personnel with appropriate safety precautions.
Materials:
-
4-Bromo-1-chloro-2-methoxybenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal, as initiator)
-
Triisopropyl borate
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Hexanes/Ethyl Acetate (for recrystallization)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask, oven-dried and cooled under a stream of dry argon or nitrogen. Equip it with a magnetic stirrer, a reflux condenser, and a dropping funnel, all fitted with drying tubes.
-
Grignard Initiation: To the flask, add magnesium turnings (1.2 eq.) and a single crystal of iodine.
-
In the dropping funnel, prepare a solution of 4-Bromo-1-chloro-2-methoxybenzene (1.0 eq.) in anhydrous THF.
-
Add a small portion (~10%) of the aryl bromide solution to the magnesium turnings. The disappearance of the iodine color and gentle reflux indicate the initiation of the reaction. If the reaction does not start, gentle warming may be applied.
-
Grignard Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the freshly prepared Grignard solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of triisopropyl borate (1.5 eq.) in anhydrous THF via syringe, keeping the internal temperature below -70 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup and Isolation: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude solid is purified by recrystallization from a hexanes/ethyl acetate solvent system to yield pure this compound.[1]
Route 2: Directed ortho-Lithiation Pathway
This strategy leverages the powerful directing ability of the methoxy group to achieve highly regioselective deprotonation and subsequent borylation.
Causality Behind Experimental Design
The methoxy group is a well-established Directed Metalation Group (DMG).[6] The lone pairs on the oxygen atom coordinate to the lithium atom of an organolithium base like n-BuLi. This pre-complexation brings the base into close proximity to the ortho C-H bonds, drastically increasing their acidity and facilitating selective deprotonation.[6][8]
For a starting material like 2-chloroanisole , the methoxy group will direct lithiation to the C2 position (ortho to the methoxy group). However, the presence of the chloro group at C2 would make the C3 position the most acidic proton ortho to the methoxy group. Therefore, starting with 3-chloroanisole would be a more direct precursor, as the methoxy group would direct lithiation to the C2 and C6 positions. The steric hindrance of the chloro group would likely favor lithiation at C2, which after borylation would yield the isomeric 3-chloro-2-methoxyphenylboronic acid.
A more viable starting material for the target molecule is 1-chloro-2-methoxybenzene (2-chloroanisole) . The methoxy group directs lithiation to the C6 position, which is ortho to the methoxy and meta to the chloro group. This regioselectivity allows for the precise installation of the boronic acid moiety at the desired location. The extremely low temperatures are necessary to ensure the stability of the highly reactive aryllithium intermediate and prevent unwanted side reactions.[9][10]
Caption: Workflow for the directed ortho-lithiation synthesis of the target molecule.
Experimental Protocol: Directed Lithiation Synthesis
Disclaimer: This protocol involves pyrophoric reagents (n-BuLi) and requires strict anhydrous and inert atmosphere techniques. It must only be performed by highly trained personnel in a suitable laboratory setting.
Materials:
-
1-Chloro-2-methoxybenzene (2-chloroanisole)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Hexanes/Ethyl Acetate (for recrystallization)
Procedure:
-
Apparatus Setup: Prepare an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, and a rubber septum for reagent addition, all under a positive pressure of dry argon or nitrogen.
-
Initial Cooldown: Add a solution of 1-Chloro-2-methoxybenzene (1.0 eq.) in anhydrous THF to the flask. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 eq.) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Borylation: While maintaining the temperature at -78 °C, slowly add triisopropyl borate (1.5 eq.) via syringe.
-
After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight.
-
Workup and Isolation: Quench the reaction by carefully adding 1 M HCl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system like hexanes/ethyl acetate to afford the final product.[9]
Performance Comparison: Grignard vs. Lithiation
| Parameter | Route 1: Grignard Reaction | Route 2: Directed ortho-Lithiation | Justification & Expert Insights |
| Starting Material | 4-Bromo-1-chloro-2-methoxybenzene | 1-Chloro-2-methoxybenzene | The Grignard route requires a more specialized, and potentially more expensive, dihalogenated starting material. The lithiation route can start from a simpler, more common precursor. |
| Regioselectivity | High (driven by C-Br bond reactivity) | High (driven by methoxy DMG) | Both methods offer excellent control, but the mechanisms are different. Grignard relies on differential bond strength, while lithiation relies on C-H acidity modulation.[4][6] |
| Reaction Conditions | Initiation can be tricky; reflux often needed for Grignard formation. | Requires cryogenic temperatures (-78 °C) and strict inert atmosphere. | The lithiation route is more demanding in terms of equipment and handling due to pyrophoric reagents and extreme temperatures.[10] Grignard reactions can sometimes be difficult to initiate.[5] |
| Typical Yield | 50-70% (Reported for similar syntheses) | 60-80% (Reported for similar syntheses) | Directed lithiation often provides slightly higher yields due to fewer side reactions if conditions are rigorously controlled.[7][9] |
| Functional Group Tolerance | Less tolerant; incompatible with acidic protons (e.g., -OH, -NH, -COOH). | Less tolerant; incompatible with acidic protons and many electrophilic groups. | Both methods generate highly basic organometallic intermediates that are incompatible with acidic functional groups. Protecting groups would be required for more complex substrates. |
| Scalability & Safety | More readily scalable; Grignard reagents are commonly used in industrial processes. | More challenging to scale due to cryogenic requirements and handling of pyrophoric n-BuLi. | For large-scale synthesis, the Grignard route is often preferred from a process safety and engineering perspective, despite potentially lower yields. |
| Key Byproducts | Homocoupling (biphenyl formation), over-addition (borinic acids). | Butylation of the starting material, degradation of the intermediate if temperature is not controlled. | Careful control of stoichiometry and temperature is crucial in both methods to minimize the formation of impurities that can complicate purification. |
Conclusion and Recommendation
Both the Grignard and directed ortho-lithiation routes are viable and effective methods for the laboratory-scale synthesis of this compound.
-
The Grignard reaction is a robust and well-established method. Its primary advantages are the use of less hazardous reagents (compared to n-BuLi) and greater scalability. Its main drawback is the potential need for a more complex starting material and occasionally difficult initiation.
-
The directed ortho-lithiation pathway often provides superior yields and starts from a simpler precursor. However, it demands stringent experimental conditions, including cryogenic temperatures and the handling of pyrophoric reagents, making it less suitable for large-scale industrial production but excellent for precise, small-scale academic or discovery chemistry.
For researchers prioritizing yield and regiochemical precision on a lab scale, and who are equipped to handle pyrophoric reagents safely, the directed ortho-lithiation route is recommended . For applications requiring larger quantities or where process safety is the dominant concern, the Grignard pathway represents a more practical and scalable alternative . Ultimately, the choice of synthesis will depend on the specific needs, resources, and scale of the project at hand.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 9. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Purity Analysis of 4-Chloro-3-methoxyphenylboronic Acid
For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible research. 4-Chloro-3-methoxyphenylboronic acid is a key building block in organic synthesis, particularly in cross-coupling reactions. Its purity is paramount to ensure predictable reaction outcomes, high yields, and the avoidance of downstream purification challenges. This guide provides an in-depth comparison of common spectroscopic techniques for the rigorous purity assessment of this critical reagent.
The Critical Role of Purity for Boronic Acids
Boronic acids are susceptible to various degradation pathways, most notably the formation of boroxines (anhydrides) and oxidative decomposition. The presence of these and other impurities can significantly impact reaction efficiency and product purity. Therefore, a multi-faceted analytical approach is essential for a comprehensive purity profile.
Spectroscopic Techniques: A Comparative Analysis
A combination of spectroscopic methods provides a more complete picture of a sample's purity than any single technique. We will explore the utility of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse
NMR spectroscopy, particularly ¹H and ¹³C NMR, is arguably the most powerful tool for the structural elucidation and purity assessment of organic molecules. It provides detailed information about the chemical environment of individual atoms, allowing for the identification and quantification of impurities.
¹H NMR Analysis:
The proton NMR spectrum of this compound should exhibit characteristic signals for the aromatic protons and the methoxy group. The boronic acid protons (-B(OH)₂) often appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The presence of impurities, such as the corresponding boroxine, will introduce new sets of signals, often with slightly different chemical shifts and coupling patterns.
¹³C NMR Analysis:
Carbon NMR provides complementary information, showing distinct signals for each unique carbon atom in the molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the carbon skeleton and identifying carbon-containing impurities.
Quantitative NMR (qNMR):
For a precise determination of purity, qNMR can be employed. This technique involves integrating the signals of the analyte against a certified internal standard of known concentration. The purity of the this compound can then be calculated with high accuracy.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR-based purity analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The infrared spectrum of this compound will show characteristic absorption bands for the O-H stretch of the boronic acid, the C-O stretch of the methoxy group, C-Cl stretch, and aromatic C-H and C=C vibrations.
The presence of a boroxine impurity is often indicated by the appearance of a strong B-O-B stretching band. While FTIR is excellent for qualitative analysis and confirming the presence of key functional groups, it is generally not a primary tool for quantification unless rigorous calibration is performed.
Mass Spectrometry (MS): The Molecular Weight Detective
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is primarily used to confirm the molecular weight of the target compound and to identify impurities with different molecular weights.
For this compound, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a mass analyzer (e.g., Quadrupole or Time-of-Flight) can be used. The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of the compound. Impurities, such as dimers or degradation products, will appear as distinct peaks at different m/z values.
Comparison of Spectroscopic Techniques for Purity Assessment
| Technique | Information Provided | Strengths | Limitations | Primary Application |
| ¹H and ¹³C NMR | Detailed structural information, identification and quantification of impurities. | High resolution, excellent for structural elucidation, quantitative capability (qNMR). | Lower sensitivity compared to MS, can be complex to interpret for mixtures. | Structural confirmation and primary purity assessment. |
| FTIR | Presence of functional groups. | Rapid, non-destructive, good for identifying characteristic functional groups. | Not inherently quantitative, can be difficult to distinguish between similar structures. | Rapid identity check and detection of functional group impurities (e.g., boroxines). |
| Mass Spectrometry | Molecular weight confirmation, identification of impurities with different masses. | High sensitivity, excellent for detecting trace impurities with different molecular weights. | Isomeric impurities cannot be distinguished, ionization efficiency can vary. | Molecular weight verification and detection of non-isomeric impurities. |
Alternative and Complementary Techniques: A Holistic Approach
While spectroscopic methods are powerful, a comprehensive purity analysis often benefits from the inclusion of chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a UV detector or a mass spectrometer (LC-MS), is a powerful tool for separating and quantifying impurities. A reversed-phase HPLC method can effectively separate this compound from its impurities, providing a detailed purity profile.
-
Gas Chromatography (GC): For volatile impurities, GC can be a suitable technique. However, boronic acids are generally non-volatile and require derivatization prior to GC analysis.
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) and vortex to dissolve.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Processing: Process the free induction decay (FID) with an appropriate window function, followed by Fourier transformation and phase correction.
-
Analysis: Integrate the signals and compare the integrals of the analyte to any impurity signals.
Protocol 2: FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid this compound onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the O-H, C-O, C-Cl, and aromatic C-H and C=C functional groups. Look for the presence of a B-O-B stretch which would indicate boroxine formation.
Protocol 3: LC-MS Analysis
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: Scan a range appropriate to detect the parent ion and potential impurities.
-
-
Analysis: Analyze the chromatogram for peak purity and the mass spectrum for the expected molecular ion and any impurity masses.
Purity Analysis Decision Tree
Caption: Decision workflow for purity verification.
Conclusion
A comprehensive purity assessment of this compound necessitates a multi-technique approach. While ¹H NMR spectroscopy stands out for its ability to provide detailed structural information and quantitative analysis, FTIR and Mass Spectrometry offer rapid and sensitive complementary data. For the most rigorous analysis, especially in a regulated environment, coupling these spectroscopic techniques with a separation method like HPLC is highly recommended. By understanding the strengths and limitations of each method, researchers can confidently ascertain the purity of this critical reagent, ensuring the integrity and success of their synthetic endeavors.
A Comparative Guide to the Efficiency of 4-Chloro-3-methoxyphenylboronic Acid in Palladium-Catalyzed Cross-Coupling Reactions
This guide provides an in-depth technical analysis of 4-Chloro-3-methoxyphenylboronic acid, a versatile reagent in modern organic synthesis. We will objectively assess its performance and efficiency in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. This document is intended for researchers, chemists, and drug development professionals seeking to optimize their synthetic strategies by understanding the nuanced behavior of this substituted arylboronic acid. We will explore the causality behind experimental choices, present comparative data, and provide validated protocols to support your research endeavors.
Introduction: The Structural Nuances of this compound
This compound is a bifunctional reagent whose reactivity is governed by the interplay of its substituents. The boronic acid moiety (-B(OH)₂) serves as the nucleophilic partner in Suzuki-Miyaura couplings. The electronic properties of the aromatic ring, modulated by a moderately deactivating, ortho-para directing chloro group and an activating, ortho-para directing methoxy group, significantly influence the reagent's performance.
The methoxy group (-OCH₃) at the meta-position to the boronic acid acts as an electron-donating group through resonance, increasing the electron density of the ring. Conversely, the chloro group (-Cl) at the para-position is electron-withdrawing via induction but weakly donating through resonance. This unique electronic profile can affect the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. Furthermore, the presence of the C-Cl bond offers a potential secondary reaction site, demanding careful control of reaction conditions to ensure selectivity.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoborane and an organic halide or triflate.[1][2] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][3]
Mechanistic Considerations
The efficiency of this compound in the Suzuki-Miyaura coupling is primarily determined by the rate and success of the transmetalation step. In this stage, the organic moiety is transferred from the boron atom to the palladium(II) center. The electron-donating methoxy group can enhance the nucleophilicity of the aryl ring, potentially facilitating this transfer. However, the sterically bulky and electron-withdrawing nature of the chlorine atom can present challenges, particularly when coupling with unreactive aryl chlorides.[1] The choice of base is critical; it activates the boronic acid by forming a more nucleophilic boronate complex, which is essential for transmetalation.[1][4]
Comparative Efficiency & Data
The performance of this compound is generally robust, especially with activated coupling partners like aryl iodides and bromides. Its efficiency can be compared to other commonly used boronic acids.
| Coupling Partner | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromoacetophenone | Phenylboronic Acid | Pd(II) complex (0.5 mol%) | Cs₂CO₃ | Water | 100 | ~88 (conversion) | [5] |
| 4-Bromoacetophenone | 4-Methoxyphenylboronic Acid | Pd(II) complex (0.5 mol%) | Cs₂CO₃ | Water | 100 | ~75 (conversion) | [5] |
| 4-Chlorotoluene | Phenylboronic Acid | Pd/C (1 mol%) | Na₂CO₃ | Water | 120 (MW) | 40 | [6] |
| 4-Chlorotoluene | This compound | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 85-100 | Expected Good to High | [7][8] |
| 5-Iodovanillin | Phenylboronic Acid | Pd(OAc)₂/SPhos | K₃PO₄ | Ethanol | 60 | Good | [9] |
Note: Direct comparative data for this compound under identical conditions is synthesized from typical protocols. Yields are highly dependent on the specific substrate and optimized conditions.
A superior alternative for challenging couplings involves converting the boronic acid to a potassium heteroaryltrifluoroborate salt. These salts often exhibit enhanced stability and reactivity compared to their boronic acid counterparts.[10]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure for the coupling of an aryl bromide with this compound.[8]
Reagents:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd₂(dba)₃ (0.05 equiv)
-
2-(Di-tert-butylphosphino)biphenyl (JohnPhos) (0.2 equiv)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Tetrahydrofuran (THF) and Water (5:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the aryl bromide, this compound, Pd₂(dba)₃, JohnPhos, and cesium carbonate.
-
Sequentially add the degassed THF and water solvent mixture via syringe.
-
Heat the resulting mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Performance in Heck Coupling
The Mizoroki-Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[11][12] It is important to note that boronic acids are not direct participants in the Heck reaction catalytic cycle. Therefore, an assessment of this compound in this context is not applicable. The discussion is included here for completeness of palladium-catalyzed reactions.
Mechanistic Overview
The Heck reaction mechanism involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. The final steps are a beta-hydride elimination to release the substituted alkene product and reductive elimination of the base and hydride from the palladium to regenerate the active Pd(0) catalyst.[11][13][14]
Performance in Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[15][16] The reaction is typically co-catalyzed by palladium and copper complexes.[17][18] Similar to the Heck reaction, boronic acids are not reactants in the Sonogashira coupling. The relevant reactive species are aryl halides and terminal alkynes.
Mechanistic Overview
The widely accepted mechanism involves two interconnected catalytic cycles.[19] In the palladium cycle, oxidative addition of the aryl halide to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex. The cycle concludes with reductive elimination to yield the coupled alkyne product and regenerate the Pd(0) catalyst.[15][20] Copper-free variations of the Sonogashira reaction also exist.[19][21]
Detailed Experimental Protocol: Sonogashira Coupling
This is a general protocol for the copper-co-catalyzed Sonogashira coupling of an aryl halide and a terminal alkyne.[16]
Reagents:
-
Aryl Halide (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv)
-
Copper(I) Iodide (CuI) (0.01-0.05 equiv)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA)) (2.0-7.0 equiv)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a solution of the aryl halide in the chosen solvent at room temperature, add the palladium catalyst, copper(I) iodide, the base, and finally the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 3-24 hours. Monitor progress by TLC or GC-MS.
-
Once the starting material is consumed, dilute the reaction with an appropriate solvent like diethyl ether and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the coupled product.
Conclusion and Outlook
This compound is a highly effective and valuable reagent, particularly for the Suzuki-Miyaura cross-coupling reaction . Its unique electronic signature, derived from the competing effects of the chloro and methoxy substituents, allows for nuanced reactivity that can be exploited in complex molecular synthesis. While it is not a direct participant in Heck or Sonogashira couplings, the principles of palladium catalysis that govern these reactions are fundamental to the broader field of organic synthesis. Understanding the specific role and performance of reagents like this compound enables chemists to make more informed decisions, leading to higher yields, greater selectivity, and more efficient synthetic routes in the development of pharmaceuticals and advanced materials.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. benchchem.com [benchchem.com]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Heck cross coupling reaction | PPTX [slideshare.net]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. jk-sci.com [jk-sci.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. m.youtube.com [m.youtube.com]
- 21. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
A Senior Application Scientist's Guide to 4-Chloro-3-methoxyphenylboronic Acid and its Analogs in Modern Synthesis
For the discerning researcher in drug discovery and materials science, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Substituted phenylboronic acids are a cornerstone of modern cross-coupling chemistry, and among them, 4-Chloro-3-methoxyphenylboronic acid presents a unique combination of electronic and steric properties. This guide provides an in-depth technical overview of its applications, offering a comparative analysis with related isomers and alternative reagents, supported by experimental data and detailed protocols.
Introduction to this compound: A Versatile Building Block
This compound is an aromatic boronic acid that serves as a key intermediate in the synthesis of complex organic molecules. Its utility primarily stems from its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. The presence of a chloro and a methoxy substituent on the phenyl ring provides handles for further functionalization and influences the electronic nature of the molecule, making it a valuable tool for fine-tuning the properties of target compounds.
Key Properties:
| Property | Value |
| Molecular Formula | C₇H₈BClO₃ |
| Molecular Weight | 186.40 g/mol |
| Appearance | White to off-white powder |
| Common Applications | Suzuki-Miyaura Coupling, Chan-Lam Coupling, Synthesis of Bioactive Molecules and Materials |
The Workhorse Reaction: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most prominent application of this compound. This reaction involves the cross-coupling of the boronic acid with an aryl, vinyl, or alkyl halide or triflate in the presence of a palladium catalyst and a base.[1]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established three-step process:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organohalide (R-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by the presence of a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.[2]
Comparative Performance and Experimental Considerations
While specific, direct comparative studies on the reactivity of this compound are not abundant in the literature, we can infer its performance based on the known principles of Suzuki-Miyaura couplings and data from related isomers.
Electronic Effects: The methoxy group (-OCH₃) is an electron-donating group, which generally increases the electron density on the aromatic ring. This can enhance the rate of transmetalation. The chloro group (-Cl) is an electron-withdrawing group, which can facilitate the oxidative addition step when present on the coupling partner (the aryl halide).
Steric Hindrance: The substitution pattern of 4-chloro-3-methoxy places the methoxy group adjacent to the boronic acid moiety. While not as sterically demanding as an ortho-substituent, it can still influence the choice of catalyst and ligand. For sterically hindered substrates, bulky and electron-rich phosphine ligands are often employed to promote the reductive elimination step and improve reaction rates and yields.
Comparison with Isomers and Analogs:
| Boronic Acid | Key Features | Expected Reactivity in Suzuki Coupling |
| This compound | Electron-donating (-OCH₃) and electron-withdrawing (-Cl) groups. Moderate steric hindrance. | Good reactivity, balanced electronic effects. |
| 3-Chloro-4-methoxyphenylboronic acid | Similar electronic effects to the 4-chloro-3-methoxy isomer, but with the chloro group in a different position. | Expected to have similar reactivity, though subtle differences may arise depending on the coupling partner. |
| 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | The addition of a fluoro group further modifies the electronic properties and can be used in the synthesis of specific herbicides.[3] | The fluorine atom can influence the regioselectivity and reactivity of the coupling reaction. |
| Phenylboronic acid | The unsubstituted parent compound. | Serves as a baseline for comparison. Generally exhibits good reactivity. |
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general framework for the Suzuki-Miyaura coupling of an aryl halide with a substituted phenylboronic acid, such as this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Extraction: Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Expanding the Synthetic Toolbox: Chan-Lam Coupling
Beyond C-C bond formation, this compound is also a valuable reagent in Chan-Lam coupling reactions, which form C-N and C-O bonds. This copper-catalyzed reaction couples the boronic acid with amines, alcohols, or phenols.[4][5]
Mechanistic Insights
The Chan-Lam coupling proceeds through a different mechanism than the Suzuki-Miyaura reaction. It is generally believed to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. The key steps involve the formation of a copper-aryl species, followed by coordination of the amine or alcohol and subsequent reductive elimination to form the C-N or C-O bond.[6]
Experimental Protocol: General Procedure for Chan-Lam N-Arylation
This protocol outlines a general procedure for the N-arylation of an amine or heterocycle with this compound.
Materials:
-
Amine or heterocycle (1.0 equiv)
-
This compound (1.5-2.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 equiv)
-
Base (e.g., pyridine or triethylamine, 2.0 equiv)
-
Solvent (e.g., dichloromethane or methanol)
-
Molecular sieves (optional)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the amine or heterocycle, this compound, copper(II) acetate, and the base.
-
Solvent Addition: Add the solvent to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 24-72 hours. The reaction is typically open to the air, as oxygen can act as a co-oxidant.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite and wash with the solvent.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Applications in the Synthesis of Bioactive Molecules and Materials
The true value of this compound and its analogs is realized in their application as building blocks for high-value molecules.
Pharmaceutical Synthesis
Substituted phenylboronic acids are crucial intermediates in the synthesis of numerous pharmaceuticals. A notable example is the angiotensin II receptor blocker, Valsartan, used to treat high blood pressure. While various synthetic routes exist, many rely on a Suzuki-Miyaura coupling to construct the central biphenyl core of the molecule.[1][7] The specific substitution pattern on the boronic acid is critical for the final structure and activity of the drug.
Agrochemicals
The synthesis of herbicides is another area where substituted phenylboronic acids are employed. For instance, 4-chloro-2-fluoro-3-methoxyphenylboronic acid is a key intermediate in the preparation of certain herbicidal compounds.[3] This highlights the importance of these reagents in developing new crop protection agents.
Materials Science: Organic Light-Emitting Diodes (OLEDs)
The precise construction of conjugated organic molecules is essential for the development of advanced materials. Boronic acids are increasingly used in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs).[8] The Suzuki-Miyaura coupling allows for the systematic assembly of complex aromatic structures that form the emissive and charge-transporting layers in OLED devices. The electronic properties imparted by substituents like chloro and methoxy groups are critical for tuning the color and efficiency of the emitted light.
Conclusion
This compound is a versatile and valuable reagent in the arsenal of the modern synthetic chemist. Its primary utility in Suzuki-Miyaura and Chan-Lam couplings enables the efficient construction of C-C, C-N, and C-O bonds, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. While the direct comparative data for this specific isomer is limited, a thorough understanding of the principles of cross-coupling reactions, combined with data from related analogs, allows for its effective application in complex synthetic challenges. As the demand for novel and sophisticated molecules continues to grow, the importance of well-characterized and versatile building blocks like this compound will only increase.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. BJOC - N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system [beilstein-journals.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Mechanistic Nuances of 4-Chloro-3-methoxyphenylboronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the mechanistic aspects of reactions involving 4-Chloro-3-methoxyphenylboronic acid, a versatile reagent in modern organic synthesis. We will move beyond simple reaction outcomes to explore the underlying principles that govern its reactivity, comparing its performance with structurally similar alternatives and providing detailed experimental frameworks for its application and study.
Introduction: The Utility of Substituted Arylboronic Acids
Arylboronic acids are foundational pillars of modern carbon-carbon and carbon-heteroatom bond formation, primarily through the celebrated Suzuki-Miyaura and Chan-Lam cross-coupling reactions.[1][2] Their stability, low toxicity, and broad functional group tolerance make them indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]
This compound is a particularly interesting substrate. It features two substituents with opposing electronic effects: a moderately deactivating, electron-withdrawing chlorine atom and a strongly activating, electron-donating methoxy group. Their specific placement on the phenyl ring introduces electronic asymmetry, which can profoundly influence reaction kinetics and regioselectivity. Understanding these effects is critical for optimizing reaction conditions and predicting outcomes.
This guide will dissect the mechanistic pathways of this reagent's most common transformations, offer a comparative analysis against other boronic acids, and provide robust protocols for both synthesis and kinetic monitoring.
Core Reactions and Mechanistic Considerations
The Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura reaction is the most prominent application for arylboronic acids, forming biaryl structures by coupling with an organohalide.[5][6] The reaction proceeds through a well-established catalytic cycle.[1][3]
The General Catalytic Cycle:
-
Oxidative Addition: An active Pd(0) species inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This step is often the rate-determining step of the overall cycle.[1]
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻).[6][7]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[3]
Influence of Substituents on this compound:
The rate and efficiency of the transmetalation step are highly sensitive to the electronic properties of the arylboronic acid.
-
3-Methoxy Group: This group is para to the C-B bond. Its strong +M (mesomeric) or +R (resonance) effect donates electron density into the aromatic ring, increasing the nucleophilicity of the carbon atom attached to boron. This generally accelerates the transmetalation step.
-
4-Chloro Group: This group is meta to the C-B bond. Its -I (inductive) effect withdraws electron density from the ring, making the aryl group less nucleophilic. Its +M effect is weaker and less influential from the meta position.
The net effect for this compound is a balance of these opposing forces. The activating effect of the methoxy group typically dominates, making the reagent more reactive than unsubstituted phenylboronic acid, but potentially less reactive than a substrate with only a strong activating group like 4-methoxyphenylboronic acid.
The Chan-Lam Cross-Coupling Reaction
A powerful method for forming C-N and C-O bonds, the Chan-Lam coupling utilizes a copper catalyst to couple arylboronic acids with amines, phenols, and other N-H or O-H containing compounds.[8][9] Unlike the palladium-catalyzed Suzuki reaction, Chan-Lam couplings are often performed open to the air, with oxygen serving as the terminal oxidant.[2][10]
The General Mechanistic Proposal: The mechanism is more complex and less universally agreed upon than the Suzuki reaction but is thought to involve a Cu(II)/Cu(III) or related cycle.[2][11]
-
Ligand Exchange/Transmetalation: The arylboronic acid coordinates to a Cu(II) salt (e.g., Cu(OAc)₂).
-
Coordination: The nucleophile (amine or alcohol) coordinates to the copper center.
-
Reductive Elimination: A proposed Cu(III) intermediate undergoes reductive elimination to form the C-N or C-O bond and a Cu(I) species.[2]
-
Reoxidation: The Cu(I) is reoxidized to Cu(II) by an oxidant (often O₂ from the air) to complete the catalytic cycle.[8]
The electronic demands of this reaction are different from the Suzuki coupling. While increased nucleophilicity of the arylboronic acid is still beneficial, the overall reaction rate is a complex interplay between all steps of the cycle.
Comparative Performance Analysis
To understand the unique behavior of this compound, it is essential to compare it with suitable alternatives in a standardized reaction. The Suzuki-Miyaura coupling of various boronic acids with 4-bromoacetophenone serves as an excellent model system.
Selected Reagents for Comparison:
-
Phenylboronic Acid: The unsubstituted baseline.
-
4-Chlorophenylboronic Acid: Isolates the effect of an electron-withdrawing group (-I, +M) para to the boron.
-
3-Methoxyphenylboronic Acid: Isolates the effect of an electron-donating group (+M, -I) meta to the boron.
-
This compound: The subject of our study, combining these effects.
Illustrative Experimental Data
The following table summarizes representative yields for the Suzuki-Miyaura coupling under standardized conditions, based on established principles of substituent effects and literature data on similar systems.[12][13] This data is for illustrative purposes to guide experimental design.
| Entry | Boronic Acid | Key Substituent Effects | Expected Outcome | Representative Yield (%)[13] |
| 1 | Phenylboronic Acid | Baseline (No electronic bias) | Good reactivity | 94 |
| 2 | 4-Chlorophenylboronic Acid | -I > +M (Net deactivating) | Slower transmetalation, slightly lower yield | 80-90 |
| 3 | 3-Methoxyphenylboronic Acid | +M > -I (Net activating) | Faster transmetalation, high yield | >95 |
| 4 | This compound | +M (from OMe) > -I (from Cl) | Fast reaction, high yield | >95 |
Analysis of Expected Performance:
-
Phenylboronic Acid (Entry 1) provides a strong baseline yield.[13]
-
4-Chlorophenylboronic Acid (Entry 2) is expected to be slightly less reactive. The electron-withdrawing nature of the chlorine atom reduces the nucleophilicity of the ipso-carbon, potentially slowing the transmetalation step.
-
3-Methoxyphenylboronic Acid (Entry 3) is predicted to be highly reactive. The powerful electron-donating resonance of the methoxy group significantly enhances the aryl group's nucleophilicity.
-
This compound (Entry 4) is also expected to be highly reactive. The activating effect of the 3-methoxy group, which is para to the point of coupling, is the dominant electronic factor and is expected to overcome the deactivating inductive effect of the 4-chloro substituent, leading to high yields and fast reaction rates.
Experimental Protocols
Scientific integrity demands reproducible and verifiable methodologies. The following protocols provide a framework for both the application and mechanistic study of this compound.
Protocol: Standard Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
Toluene (solvent)
-
Water (co-solvent)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon line.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the catalyst, Pd(PPh₃)₄, to the flask.
-
Add the solvent system (e.g., Toluene/Water 4:1 v/v) via syringe.
-
Attach a condenser and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol: Kinetic Analysis by HPLC Monitoring
This protocol provides a framework for studying the reaction kinetics to probe mechanistic hypotheses.[14][15]
Workflow Diagram:
Procedure:
-
Preparation: Prepare stock solutions of the aryl halide, this compound, base, and catalyst in the chosen solvent. Prepare a separate stock solution of a suitable internal standard (e.g., biphenyl, naphthalene) in a quenching solvent (e.g., acetonitrile). Create an HPLC calibration curve for the starting material and product against the internal standard.
-
Reaction Setup: In a temperature-controlled reaction vessel, combine the aryl halide, boronic acid, base, and solvent. Allow the mixture to reach the desired reaction temperature (e.g., 80 °C) while stirring.
-
Initiation (t=0): Inject the catalyst stock solution into the reaction vessel to initiate the coupling. Start a timer immediately.
-
Sampling: At predetermined time intervals (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw a precise aliquot (e.g., 50 µL) from the reaction mixture using a syringe.
-
Quenching: Immediately dispense the aliquot into a labeled HPLC vial containing a known volume (e.g., 1 mL) of the internal standard/quenching solution. This immediately stops the reaction and dilutes the sample for analysis.
-
Analysis: Analyze the quenched samples using a calibrated HPLC method to determine the concentration of the starting material and product at each time point.
-
Data Processing: Plot the concentration of the product versus time. The initial slope of this curve can be used to determine the initial reaction rate, which is invaluable for comparing different substrates under identical conditions.
Conclusion
This compound is a highly effective reagent in cross-coupling chemistry. Its reactivity is governed by a nuanced interplay of electronic effects from its chloro and methoxy substituents. The dominant electron-donating character of the 3-methoxy group generally leads to high reactivity in Suzuki-Miyaura couplings, often surpassing that of simpler arylboronic acids. By employing rigorous comparative studies and detailed kinetic analysis, researchers can fully harness the potential of this versatile building block, enabling the efficient and predictable synthesis of complex molecular targets. The protocols and mechanistic insights provided herein serve as a foundational guide for scientists aiming to optimize existing methods and develop novel transformations.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 5. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chan-Lam Coupling [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. arkat-usa.org [arkat-usa.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. vapourtec.com [vapourtec.com]
Safety Operating Guide
Operational Guide: Personal Protective Equipment for Handling 4-Chloro-3-methoxyphenylboronic acid
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 4-Chloro-3-methoxyphenylboronic acid. The focus is on the procedural selection and use of Personal Protective Equipment (PPE) to ensure a safe laboratory environment. The protocols herein are designed to be self-validating by explaining the scientific reasoning behind each safety measure.
Immediate Hazard Assessment
This compound, like many boronic acid derivatives, is a solid powder that requires careful handling. Based on data from analogous compounds and supplier safety data sheets (SDS), the primary hazards are:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Poses a risk of serious eye damage.[1]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[2]
Therefore, all handling procedures must be designed to prevent contact with skin and eyes and to minimize the generation and inhalation of dust.
Core PPE Requirements: The Non-Negotiable Baseline
Before any work begins, a baseline of PPE is mandatory. This serves as the minimum protection for any interaction with the chemical, however brief. According to Occupational Safety and Health Administration (OSHA) standards, employers are required to provide and ensure the use of appropriate PPE wherever chemical hazards are present.[3][4][5][6]
-
Protective Clothing: A fully buttoned, flame-resistant laboratory coat must be worn to protect the skin and clothing from accidental spills.[7] Long pants and closed-toe shoes are also required.
-
Eye Protection: Chemical safety goggles are mandatory.[8][9] Standard safety glasses do not provide a sufficient seal to protect against fine dust particles that may become airborne.
-
Hand Protection: Chemically resistant nitrile gloves are the standard for handling solid chemicals.[7][10] Always inspect gloves for tears or holes before use.
Task-Specific PPE Selection and Rationale
The level of PPE must be adapted to the specific task being performed, as the risk of exposure varies significantly with the quantity of material and the nature of the operation. A hazard assessment should be performed for each specific workplace scenario to select the appropriate PPE.[3][5]
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing (<1g) | Chemical Safety Goggles | Single pair of nitrile gloves | N95 Respirator (recommended) | Standard Lab Coat |
| Reaction Setup (>1g) | Chemical Safety Goggles & Face Shield | Double-layered nitrile gloves | NIOSH-approved respirator with particulate filter | Standard Lab Coat & Chemical-resistant Apron |
| Work-up/Purification | Chemical Safety Goggles & Face Shield | Double-layered nitrile gloves | As needed, based on aerosol/dust generation | Standard Lab Coat & Chemical-resistant Apron |
| Spill Cleanup | Chemical Safety Goggles & Face Shield | Heavy-duty nitrile or butyl rubber gloves | NIOSH-approved respirator with particulate filter | Chemical-resistant Apron or Full Suit |
Causality Behind PPE Choices:
-
Weighing: Even small amounts of a fine powder can become airborne. An N95 respirator is recommended to prevent inhalation of aerosolized particles.[7] All weighing of solids should be performed in a chemical fume hood or a ventilated balance enclosure to minimize dust dispersion.[10]
-
Reaction Setup: Handling larger quantities increases the risk of spills and splashing. A face shield worn over safety goggles provides an additional layer of protection. Double-gloving reduces the risk of exposure from a single glove failure.
-
Spill Cleanup: This scenario presents the highest risk of exposure. A NIOSH-approved respirator is essential.[11][12][13][14] The choice of gloves may be upgraded to a more robust material like butyl rubber, and a chemical-resistant apron is necessary to protect against larger splashes.
Procedural Workflow for PPE Management
// Connections start -> hazard_assessment; hazard_assessment -> select_ppe; select_ppe -> locate_safety; locate_safety -> don_ppe; don_ppe -> handle_chemical; handle_chemical -> doff_ppe; doff_ppe -> dispose_solid; dispose_solid -> dispose_ppe; dispose_ppe -> wash_hands; } Caption: Workflow for PPE selection, use, and disposal.
Step-by-Step Protocol:
-
Preparation: Before handling the chemical, ensure an eyewash station and safety shower are accessible.[10] The work area, preferably a chemical fume hood, must be clean and uncluttered.[7]
-
Donning PPE: Put on all required PPE as identified in your task-specific hazard assessment. Check that all equipment is in good condition.[3]
-
Handling: Conduct all manipulations within a certified chemical fume hood to control dust.[10] Minimize the creation of dust by handling the material gently.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves last by peeling them off inside-out.
-
Post-Handling: Wash hands thoroughly with soap and water after removing PPE, even if gloves were worn.[10]
Disposal Plan
Proper disposal is a critical final step in the safe handling workflow.
-
Chemical Waste: All solid this compound waste and any solutions must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[15][16][17] Do not pour chemical waste down the drain.[10]
-
Contaminated Materials: Any items that have come into contact with the chemical, such as weighing papers, pipette tips, and used gloves, must be disposed of as hazardous chemical waste.[7][18]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.[19]
By adhering to these procedural steps and understanding the rationale behind them, laboratory professionals can significantly mitigate the risks associated with handling this compound, ensuring both personal safety and regulatory compliance.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. capotchem.cn [capotchem.cn]
- 3. osha.gov [osha.gov]
- 4. creativesafetysupply.com [creativesafetysupply.com]
- 5. Understanding OSHA 1910 Subpart I: Personal Protective Equipment General Requirements - Technical Notes - TestGuy Electrical Testing Network [wiki.testguy.net]
- 6. lapco.com [lapco.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
